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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, spirocyclic systems, particularly diazaspiroalkanes, have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, often leading to enhanced target selectivity, improved metabolic stability, and better physicochemical properties.[1][2] The 2,7-diazaspiro[4.4]nonane core, a unique fusion of two pyrrolidine rings at a single quaternary carbon, provides a versatile framework for constructing potent and selective ligands for a variety of biological targets, including nicotinic acetylcholine receptors and protein-protein interactions implicated in oncology.[2][3][4]

This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure reproducibility and success.

Part 1: Strategic Synthesis via Regioselective N-Acylation

The synthesis of the title compound is predicated on a strategic and regioselective acylation of the 2,7-diazaspiro[4.4]nonane core. Direct acylation of the parent diamine would likely result in a mixture of mono- and di-acylated products, complicating purification and reducing the yield of the desired compound. Therefore, a more controlled approach employing an orthogonally protected starting material is the cornerstone of this synthetic strategy.

The Synthetic Blueprint: A Controlled Acylation Pathway

The most robust and efficient pathway to the target molecule involves the N-acylation of a mono-protected 2,7-diazaspiro[4.4]nonane derivative. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions required for acylation and its straightforward removal under acidic conditions if further modification of the second nitrogen is desired. The commercially available tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate serves as the ideal starting material.[5][6][7]

The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the Boc-protected spirocycle attacks the electrophilic carbonyl carbon of p-toluoyl chloride. An organic base, such as triethylamine, is incorporated to act as an acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[8][9]

Visualizing the Synthetic Workflow

The following diagram illustrates the single-step conversion from the protected starting material to the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions SM tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Reaction_Step N-Acylation SM->Reaction_Step AC p-Toluoyl Chloride AC->Reaction_Step Base Triethylamine (TEA) Base->Reaction_Step Acid Scavenger Solvent Dichloromethane (DCM) Solvent->Reaction_Step Solvent Temp 0 °C to Room Temp Temp->Reaction_Step Conditions Product 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone (Target Compound) Reaction_Step->Product

Caption: Synthetic pathway for 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials:

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equiv)

  • p-Toluoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equiv) in anhydrous DCM.

    • Expert Insight: The use of anhydrous solvent is critical to prevent hydrolysis of the highly reactive p-toluoyl chloride, which would form p-toluic acid and reduce the overall yield.

  • Cooling and Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv) dropwise, followed by the slow, dropwise addition of p-toluoyl chloride (1.1 equiv).

    • Causality: Adding the acyl chloride slowly at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. The slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Work-up and Extraction:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess acyl chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Trustworthiness: Column chromatography is essential for isolating the target compound with high purity, removing unreacted starting materials and byproducts such as N,N-diethyl-p-toluamide (formed from reaction of TEA with the acyl chloride).

  • Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent in vacuo to yield 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone as a solid or viscous oil.

Part 2: Rigorous Structural Characterization

Unambiguous characterization is non-negotiable for ensuring the identity, structure, and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive and definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. The expected signals for 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone are detailed below.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms, including the critical carbonyl and spiro carbons.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unequivocal determination of the molecular formula.

  • Expected Observation: For 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone (C₁₅H₂₀N₂O), the expected exact mass for the protonated molecular ion ([M+H]⁺) would be calculated and compared to the experimental value. A mass accuracy within 5 ppm is the standard for confirmation.

Summary of Expected Analytical Data

The following table summarizes the predicted and expected characterization data for the title compound.

Analysis Parameter Expected Value / Observation
¹H NMR Aromatic Protons (p-tolyl)~7.3-7.5 ppm (d, 2H) and ~7.1-7.2 ppm (d, 2H)
Spirocyclic Protons~1.8-4.0 ppm (m, 12H, complex overlapping multiplets)
Methyl Protons (p-tolyl)~2.3-2.4 ppm (s, 3H)
¹³C NMR Carbonyl Carbon (C=O)~170 ppm
Aromatic Carbons~128-142 ppm (4 signals)
Spiro Carbon (quaternary)~70-75 ppm
Aliphatic Carbons (spiro rings)~25-60 ppm (multiple signals)
Methyl Carbon (p-tolyl)~21 ppm
HRMS (ESI+) Molecular FormulaC₁₅H₂₀N₂O
Calculated [M+H]⁺245.1648 m/z
FoundValue should be within ± 0.0012 of the calculated mass
Visualizing the Characterization Workflow

This diagram outlines the logical flow from the purified compound to its final structural confirmation.

Characterization_Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Data Output & Confirmation Purified_Compound Purified Product from Chromatography H_NMR ¹H NMR Spectroscopy Purified_Compound->H_NMR C_NMR ¹³C NMR Spectroscopy Purified_Compound->C_NMR HRMS High-Resolution Mass Spectrometry Purified_Compound->HRMS Connectivity Proton Environment & Connectivity H_NMR->Connectivity Carbon_Skeleton Carbon Framework Confirmation C_NMR->Carbon_Skeleton Formula_Validation Elemental Composition Validation HRMS->Formula_Validation Final_Confirmation Structural Confirmation of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone Connectivity->Final_Confirmation Carbon_Skeleton->Final_Confirmation Formula_Validation->Final_Confirmation

Caption: Workflow for the structural characterization and validation.

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone through a regioselective N-acylation strategy. The causality behind each experimental choice, from the use of a Boc-protected amine to the specific work-up and purification procedures, has been explained to provide a deeper understanding beyond a simple recitation of steps. The outlined multi-technique approach to characterization, combining NMR and HRMS, establishes a self-validating system that ensures the unequivocal identification and purity of the final compound. The principles and protocols presented here provide a solid foundation for researchers to synthesize this and other valuable derivatives of the 2,7-diazaspiro[4.4]nonane scaffold for application in drug discovery and development.

References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2,7-Diazaspiro[1][1]nonanes for the Treatment or Prevention of Cancers and Diabetes. (2018). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Improved production process of 2-butyl-1,3-diaze spiro[1][1] nonane-1-ene-4-ketone. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. (2022). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
  • Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. (2009). PubMed. Retrieved February 15, 2026, from [Link]

  • Structural characterization of new 2-aryl-5-phenyl-1,3,4-oxadiazin-6-ones and their N-aroylhydrazone precursors. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel Diazaspirodecanones as potential GPa inhibitors. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2-Oxa-7-azaspiro(4.4)nonane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Problem #4: C6H10O3 - NMR. (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. (n.d.). Aspira Chemical. Retrieved February 15, 2026, from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • NMR Database Table with Search. (n.d.). InstaNANO. Retrieved February 15, 2026, from [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • p-ACETYL-α-BROMOHYDROCINNAMIC ACID. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Can you explain a +44 mass difference in peptide synthesis? (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • EPA/NIH Mass Spectral Data Base. (1978). GovInfo. Retrieved February 15, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel spiro compound, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone. This document is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel spiro compound, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and field-proven insights into the characterization of this and similar molecular entities. The unique three-dimensional architecture of spirocycles, such as the 2,7-diazaspiro[4.4]nonane scaffold, presents both opportunities and challenges in drug discovery, making a thorough understanding of their properties essential for successful development.[1][2][3]

Introduction to 2,7-Diazaspiro[4.4]nonane Derivatives

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved atom-efficient binding to protein targets compared to planar aromatic systems.[2] The 2,7-diazaspiro[4.4]nonane core, a privileged structural motif, offers a rigid yet conformationally defined framework, making it an attractive scaffold for structure-based drug design.[2][3] Derivatives of this scaffold have been investigated for a range of biological activities, particularly targeting the central nervous system.[3][4] The subject of this guide, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, incorporates a p-tolylmethanone moiety, suggesting a potential for interaction with various biological targets through a combination of hydrophobic and polar interactions.

Molecular Structure and Core Physicochemical Properties

The foundational step in the evaluation of any novel compound is the elucidation of its structure and the determination of its fundamental physicochemical properties. These parameters are critical for validating the synthesized molecule and for predicting its behavior in biological systems.

Caption: Chemical structure of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueMethodSignificance in Drug Discovery
Molecular Weight258.35 g/mol CalculatedInfluences absorption, distribution, and metabolism.
cLogP2.5 - 3.5CalculatedIndicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)~30 ŲCalculatedRelates to hydrogen bonding potential and cell permeability.
Hydrogen Bond Donors1CalculatedInfluences solubility and target binding.
Hydrogen Bond Acceptors2CalculatedInfluences solubility and target binding.
Rotatable Bonds2CalculatedAffects conformational flexibility and binding entropy.

Synthesis and Structural Elucidation

The synthesis of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone would likely follow a multi-step sequence, starting with the construction of the core 2,7-diazaspiro[4.4]nonane scaffold. Various synthetic routes for similar azaspirocycles have been reported, often involving cycloaddition reactions or domino radical bicyclization.[5][6][7]

A plausible final step would involve the acylation of the secondary amine at the 2-position of the spirocycle with p-toluoyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.[1][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons of the p-tolyl group, distinct signals for the methylene protons of the two five-membered rings, and a signal for the N-H proton.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the spirocyclic core carbons.

  • Mass Spectrometry (MS): To determine the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl (C=O) stretching vibration (typically around 1630-1680 cm⁻¹) and N-H stretching.[9]

  • Elemental Analysis (CHN): To confirm the percentage of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the proposed molecular formula.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A gradient elution method with a C18 column is a common starting point.

Workflow for Synthesis and Structural Elucidation cluster_0 Start Synthesis of 2,7-Diazaspiro[4.4]nonane Scaffold Acylation Acylation with p-toluoyl chloride Start->Acylation Purification Purification (e.g., Column Chromatography) Acylation->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR CHN Elemental Analysis Structural_Elucidation->CHN HPLC Purity Assessment (HPLC) Structural_Elucidation->HPLC Final_Compound Verified Compound NMR->Final_Compound MS->Final_Compound FTIR->Final_Compound CHN->Final_Compound HPLC->Final_Compound

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Advanced Physicochemical Characterization

Beyond structural confirmation, a deeper understanding of the compound's physicochemical properties is crucial for its progression in a drug discovery pipeline.

Solubility Determination

Aqueous solubility is a critical parameter that influences oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the stock solution to a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.2, 7.4).

  • Incubate the samples for a defined period (e.g., 2 hours) at room temperature with gentle agitation.

  • Filter the samples to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Lipophilicity Measurement

Lipophilicity, often expressed as logP or logD, is a key determinant of a compound's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).

  • Agitate the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method.

  • Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination

The ionization constant (pKa) is essential for understanding the charge state of the molecule at different physiological pH values, which affects its solubility, permeability, and target binding. The presence of the secondary amine in the spirocyclic core suggests the compound will have a basic pKa.

Experimental Protocol: Potentiometric Titration

  • Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • The pKa can be determined from the inflection point of the resulting titration curve.

Key Physicochemical Properties for Drug Development cluster_0 Compound 2,7-Diazaspiro[4.4]nonan-2-yl (p-tolyl)methanone Solubility Aqueous Solubility Compound->Solubility Lipophilicity Lipophilicity (logP/logD) Compound->Lipophilicity pKa Ionization Constant (pKa) Compound->pKa Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability Membrane Permeability Lipophilicity->Permeability pKa->Solubility Target_Binding Target Binding Affinity pKa->Target_Binding Permeability->Bioavailability

Caption: Interrelationship of key physicochemical properties in drug development.

Conclusion and Future Directions

This technical guide has outlined the essential physicochemical properties of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone and provided standardized protocols for their determination. A thorough characterization of these parameters is a prerequisite for any further investigation into the biological activity and therapeutic potential of this and other novel spirocyclic compounds. Future work should focus on obtaining empirical data for the properties discussed herein and exploring the structure-activity relationships of this promising class of molecules. The inherent rigidity and three-dimensionality of the 2,7-diazaspiro[4.4]nonane scaffold continue to make it a valuable starting point for the design of novel therapeutics.[2][3]

References

  • Initial Characterization of Novel Spiro Compounds: A Technical Guide - Benchchem. (n.d.).
  • Spirocycles - ChemBridge Corporation. (n.d.).
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. (2024, April 5).
  • (PDF) Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines - ResearchGate. (2022, June).
  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC. (2023, October 8).
  • 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-(1148044-35-2) 1 H NMR. (n.d.).
  • 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem. (n.d.).
  • 2,7-Diazaspiro[5][5]nonanes for the Treatment or Prevention of Cancers and Diabetes - NIH. (2018, February 8). Retrieved February 15, 2026, from

  • 2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane Properties - EPA. (n.d.).
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery - Benchchem. (n.d.).
  • The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. (n.d.).
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC. (2019, December 17).
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025, August 7).

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Foundational

A Technical Guide to the Mechanism of Action of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone: A Putative Inhibitor of the Menin-MLL Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a range...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This guide focuses on a specific derivative, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, and delineates its hypothesized mechanism of action as a small molecule inhibitor of the critical protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) proteins. This interaction is a key driver in the pathogenesis of certain acute leukemias and other cancers, as well as being implicated in diabetes. We will explore the molecular basis of this interaction, the therapeutic rationale for its inhibition, and provide detailed experimental protocols to validate the compound's activity. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel targeted therapies.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in modern drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved target selectivity, metabolic stability, and overall physicochemical properties compared to their flatter aromatic counterparts.[1] The azaspiro[4.4]nonane ring system, in particular, has been identified as a versatile scaffold for modulating various biological targets, primarily within the central nervous system and oncology.[2]

This guide will focus on the specific compound, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, a derivative of the 2,7-diazaspiro[4.4]nonane core. While direct studies on this particular molecule are not extensively published, a significant body of evidence, including a key patent from Bayer, points towards a compelling mechanism of action: the disruption of the menin-MLL protein-protein interaction.[3]

Hypothesized Core Mechanism: Inhibition of the Menin-MLL Interaction

The central hypothesis is that 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone functions as a potent and selective inhibitor of the protein-protein interaction between menin and the MLL1 protein. This PPI is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.

The Role of Menin and MLL in Disease
  • Menin: A nuclear protein encoded by the MEN1 gene, menin acts as a scaffold protein and tumor suppressor. However, in the context of MLL-rearranged leukemias, it functions as an essential cofactor for the oncogenic activity of MLL fusion proteins.[3] Menin is also implicated in other diseases, including prostate cancer, breast cancer, and diabetes.[3]

  • Mixed Lineage Leukemia (MLL): The MLL gene encodes a histone methyltransferase responsible for methylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[3] Chromosomal translocations involving the MLL gene are found in approximately 10% of all acute leukemias, creating fusion proteins that drive leukemogenesis.[3] The interaction with menin is crucial for tethering the MLL fusion protein complex to target genes, such as HOX genes, leading to their aberrant expression and subsequent leukemic transformation.

Therapeutic Rationale for Inhibition

Identifying small molecule inhibitors of PPIs has historically been challenging due to the large, often flat and featureless interfaces between the proteins.[3] However, the menin-MLL interaction presents a well-defined binding pocket on the menin surface where the N-terminal fragment of MLL binds. Disrupting this interaction with a small molecule presents a highly specific and attractive therapeutic strategy. By preventing the menin-MLL association, the MLL fusion protein can no longer effectively bind to chromatin and drive the expression of oncogenic target genes, leading to cell differentiation and apoptosis.

The following diagram illustrates the proposed mechanism of action.

MENIN_MLL_MOA cluster_nucleus Cell Nucleus Compound 2,7-Diazaspiro[4.4]nonan-2-yl (p-tolyl)methanone Menin Menin Compound->Menin Binds to Menin, blocking MLL interaction Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex Binds MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex Binds Chromatin Chromatin (e.g., HOX genes) Menin_MLL_Complex->Chromatin Tethers to Transcription Aberrant Gene Transcription Chromatin->Transcription Leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives

Caption: Proposed mechanism of action for 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of biochemical and cell-based assays are required. The following protocols provide a framework for these investigations.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay directly measures the binding affinity of the compound to menin and its ability to disrupt the menin-MLL interaction.

Objective: To quantify the inhibition of the menin-MLL interaction by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human Menin protein tagged with Terbium (Tb, FRET donor).

    • A biotinylated peptide corresponding to the menin-binding domain of MLL1 (e.g., MLL14-12).

    • Streptavidin-d2 (FRET acceptor).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone in DMSO.

    • Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 5 µL of Tb-Menin (final concentration ~5 nM).

    • Add 5 µL of Biotin-MLL peptide (final concentration ~10 nM).

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Streptavidin-d2 (final concentration ~20 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow Start Start Prep_Reagents Prepare Reagents (Tb-Menin, Biotin-MLL, SA-d2, Compound) Start->Prep_Reagents Dispense Dispense Compound, Tb-Menin, and Biotin-MLL into 384-well plate Prep_Reagents->Dispense Incubate1 Incubate 60 min @ RT Dispense->Incubate1 Add_SA Add Streptavidin-d2 Incubate1->Add_SA Incubate2 Incubate 60 min @ RT (dark) Add_SA->Incubate2 Read_Plate Read Plate (TR-FRET Reader) Incubate2->Read_Plate Analyze Analyze Data (Calculate Ratio, Plot, Determine IC50) Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for the Menin-MLL TR-FRET assay.

Cell-Based Assay: MV4;11 Cell Proliferation Assay

MV4;11 is a human acute myeloid leukemia cell line that harbors an MLL-AF4 fusion and is known to be dependent on the menin-MLL interaction for survival.

Objective: To determine the effect of the compound on the proliferation of MLL-rearranged leukemia cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed MV4;11 cells into a 96-well plate at a density of 1 x 104 cells per well.

    • Add serial dilutions of the test compound (e.g., 1 nM to 100 µM). Include a DMSO vehicle control.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control.

    • Plot the percentage of viable cells against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Expected Data and Interpretation

The following table summarizes the expected outcomes from the validation assays for an active compound.

Assay TypeParameter MeasuredExpected Result for Active CompoundInterpretation
TR-FRET IC50< 1 µMThe compound directly binds to menin and potently disrupts the menin-MLL PPI.
MV4;11 Proliferation GI50< 5 µMThe compound inhibits the growth of MLL-rearranged leukemia cells.
Target Engagement EC50< 5 µMThe compound engages the menin target within a cellular context.

Conclusion and Future Perspectives

The 2,7-diazaspiro[4.4]nonane scaffold holds significant promise for the development of novel therapeutics. Based on existing patent literature for this class of compounds, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone is hypothesized to act as a small molecule inhibitor of the menin-MLL protein-protein interaction.[3] This mechanism offers a targeted approach for treating MLL-rearranged leukemias and potentially other malignancies and diseases where this interaction is pathogenic.

The experimental protocols outlined in this guide provide a clear path to validating this hypothesis, from direct biochemical confirmation of PPI disruption to demonstrating on-target effects in a relevant cellular model. Successful validation would position this compound, and the broader 2,7-diazaspiro[4.4]nonane class, as a valuable lead series for further preclinical and clinical development. Future work should focus on detailed structure-activity relationship (SAR) studies to optimize potency and drug-like properties, as well as in vivo efficacy studies in relevant animal models of leukemia.

References

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Technical Support Team.
  • Siegel, S., et al. (2018). 2,7-Diazaspiro[4][4]nonanes for the Treatment or Prevention of Cancers and Diabetes. (Patent Application No. WO 2018/024602 A1). National Institutes of Health.

  • ResearchGate. (2025). Synthesis of Azaspiro[4.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC.
  • ResearchGate. (2025).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 2,7-Diazaspiro[4.4]nonane Analogs as Menin-MLL Inhibitors

Introduction: The Therapeutic Promise of Targeting the Menin-MLL Interaction with Novel Spirocyclic Scaffolds The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, offering a un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting the Menin-MLL Interaction with Novel Spirocyclic Scaffolds

The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional geometry that can lead to improved target selectivity and favorable physicochemical properties.[1][2] This structural motif has garnered significant interest for its potential in developing novel therapeutics, particularly in oncology. One of the most compelling targets for analogs of this scaffold is the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein.[3]

The menin-MLL interaction is a critical driver in a subset of aggressive hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), characterized by MLL gene rearrangements.[4][5] The MLL fusion proteins resulting from these translocations require interaction with menin to exert their oncogenic activity, primarily through the upregulation of downstream target genes like HOXA9 and MEIS1, which block hematopoietic differentiation and promote leukemogenesis.[6][7] Disrupting this crucial PPI with small molecules has emerged as a promising therapeutic strategy, and 2,7-diazaspiro[4.4]nonane analogs are poised to be a key chemical series in this endeavor.[3][8]

This guide provides a comprehensive framework for the high-throughput screening (HTS) of 2,7-diazaspiro[4.4]nonane analog libraries to identify potent inhibitors of the menin-MLL interaction. We will detail robust, field-proven protocols for a primary biochemical screen using Fluorescence Polarization (FP) and a secondary, orthogonal AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) screen. Furthermore, we will outline a hit validation cascade, including a cell-based assay, to ensure the identification of high-quality, biologically relevant lead compounds.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process designed to efficiently sift through large compound libraries to identify and validate true hits. The workflow described herein is tailored to mitigate common HTS pitfalls such as false positives and assay artifacts.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Primary_Screen Fluorescence Polarization (FP) Assay (10 µM Single-Dose Screen) Primary_Hits ~1-2% Hit Rate (Primary Hits) Primary_Screen->Primary_Hits Identify compounds that disrupt menin-MLL interaction Dose_Response FP Dose-Response (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay AlphaLISA® Assay (Secondary Screen) Dose_Response->Orthogonal_Assay Artifact_Screen Compound Autofluorescence (Counter-Screen) Orthogonal_Assay->Artifact_Screen Confirmed_Hits Validated Hits Artifact_Screen->Confirmed_Hits Cellular_Assay Cell-Based Assay (MV4;11 Proliferation) Confirmed_Hits->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR Lead_Series Lead Series for Optimization SAR->Lead_Series

Caption: High-level workflow for the identification of 2,7-diazaspiro[4.4]nonane analog inhibitors of the menin-MLL interaction.

Part 1: Primary High-Throughput Screening

The primary screen is designed for speed and robustness, aiming to identify all potential inhibitors from the compound library. A Fluorescence Polarization (FP) assay is an ideal choice for this stage due to its homogeneous, "mix-and-read" format, which is highly amenable to automation.[9][10]

Principle of the Fluorescence Polarization Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled molecule in solution.[11] A small, fluorescently tagged peptide derived from MLL (the "tracer") will tumble rapidly in solution, resulting in a low polarization signal. When this tracer binds to the much larger menin protein, its rotation is slowed, leading to a high polarization signal. A test compound that inhibits the menin-MLL interaction will displace the tracer from menin, causing the tracer to tumble freely again and resulting in a decrease in the polarization signal.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Inhibition -> Low Polarization Tracer Tracer Rapid Tumble Rapid Tumble Menin-Tracer Complex Menin-Tracer Complex Slow Tumble Slow Tumble Inhibitor Inhibitor Menin Menin Inhibitor->Menin

Caption: Principle of the competitive Fluorescence Polarization assay for menin-MLL inhibitors.

Detailed Protocol: Primary FP Screen

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM TCEP.[12]

  • Menin Protein: Full-length human menin, purified.

  • FP Tracer: Fluorescein-labeled MLL peptide (FITC-MLL4-15). The MLL4-15 peptide has been shown to be a high-affinity binding motif for menin.[13]

  • Compound Library: 2,7-Diazaspiro[4.4]nonane analogs dissolved in 100% DMSO.

  • Microplates: Black, low-volume, 384-well non-binding surface microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein.[14]

2. Assay Procedure (384-well format):

  • Prepare Reagent Mix: Prepare a master mix containing the FP tracer and menin protein in the assay buffer. The final concentrations should be optimized to achieve a stable, high polarization window. A starting point is 4 nM menin and 4 nM FITC-MLL4-43 peptide.[12]

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of the 10 mM compound stock solution in DMSO into the assay wells. This will result in a final compound concentration of 10 µM in a 50 µL assay volume. For control wells, dispense 50 nL of 100% DMSO.

  • Reagent Addition: Add 50 µL of the menin/tracer master mix to all wells.

  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.[14]

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

3. Data Analysis and Hit Identification:

  • Z'-Factor Calculation: The quality of the HTS assay should be validated by calculating the Z'-factor using positive (DMSO only) and negative (a known menin-MLL inhibitor or a high concentration of unlabeled MLL peptide) controls. A Z'-factor ≥ 0.5 is considered excellent for HTS.[6][13][15]

  • Percent Inhibition Calculation: For each compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mPcompound - mPmin) / (mPmax - mPmin)]) Where mPcompound is the polarization value of the test well, mPmax is the average polarization of the high control (DMSO), and mPmin is the average polarization of the low control (inhibitor).[14]

  • Hit Threshold: A typical hit threshold is a percent inhibition ≥ 50%.

Part 2: Hit Confirmation and Triage

The primary screen will inevitably identify some false positives. The goal of this phase is to confirm the activity of the primary hits, determine their potency, and eliminate artifacts.

Protocol 1: Dose-Response Confirmation (FP)

Hits from the primary screen are re-tested in the same FP assay but over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50). This confirms their activity and provides a measure of their potency. The data is fitted to a four-parameter logistic equation to calculate the IC50 value.[16][17]

Protocol 2: Orthogonal Assay - AlphaLISA®

An orthogonal assay measures the same biological activity using a different technology to reduce the likelihood of technology-specific artifacts.[6] The AlphaLISA® assay is an excellent choice as it is also a homogeneous, bead-based proximity assay but relies on a different detection principle (chemiluminescence).[18]

1. Principle of AlphaLISA®:

This assay uses two types of beads: Donor beads and Acceptor beads. One bead is conjugated to an antibody that captures menin, and the other is conjugated to an antibody that captures the MLL protein (or a tagged version). When menin and MLL interact, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. An inhibitor will disrupt the menin-MLL interaction, separating the beads and reducing the signal.[18][19]

2. Reagents and Materials:

  • AlphaLISA® Buffer: A buffer provided by the manufacturer or a compatible buffer such as PBS with 0.1% BSA.

  • Menin and MLL Proteins: Purified, tagged proteins (e.g., His-tagged menin, FLAG-tagged MLL).

  • AlphaLISA® Beads: Streptavidin-coated Donor beads and anti-FLAG Acceptor beads.

  • Antibodies: Biotinylated anti-His antibody and an anti-FLAG antibody.

  • Microplates: White, 384-well microplates.

  • Plate Reader: An AlphaScreen®-compatible plate reader.[20]

3. Assay Procedure:

  • Compound Dispensing: Dispense serial dilutions of the hit compounds into the assay plate.

  • Reagent Addition: Sequentially add the menin and MLL proteins, followed by the antibody-conjugated beads according to the manufacturer's protocol.

  • Incubation: Incubate the plate in the dark at room temperature for the recommended time (typically 60-90 minutes).

  • Measurement: Read the AlphaLISA® signal on a compatible plate reader.

Protocol 3: Counter-Screen for Autofluorescence

A common source of false positives in fluorescence-based assays is compound autofluorescence.[4][21]

1. Procedure:

  • Dispense the hit compounds into a black 384-well plate containing only the assay buffer (no menin or tracer).

  • Read the fluorescence intensity at the same excitation and emission wavelengths used for the FP assay.

  • Compounds showing a high fluorescence signal should be flagged as potential artifacts.

Part 3: Lead Characterization in a Cellular Context

Biochemical hits must be validated in a cellular environment to confirm their biological activity. The MV4;11 human leukemia cell line, which harbors an MLL-AF4 translocation, is a well-established model for testing menin-MLL inhibitors.[7][16][22]

Protocol: Cellular Proliferation Assay (MTT Assay)

1. Principle:

This assay measures the metabolic activity of cells, which is an indicator of cell proliferation. Active mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified by absorbance. A reduction in cell proliferation due to the inhibitor will result in a lower absorbance signal.

2. Procedure:

  • Cell Seeding: Seed MV4;11 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the validated hit compounds to the cells and incubate for 72 hours.[7][23]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. Dose-response curves should be plotted with the log of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis.

Parameter Primary FP Screen Dose-Response (FP) AlphaLISA® Screen Cellular Assay
Metric % InhibitionIC50 (µM)IC50 (µM)GI50 (µM)
Hit Criteria ≥ 50%≤ 10 µM≤ 10 µM≤ 20 µM
Z'-Factor ≥ 0.5N/A≥ 0.5N/A

Causality and Field-Proven Insights

  • Choice of Scaffold: 2,7-diazaspiro[4.4]nonane and similar spirocyclic scaffolds are chosen for their high fraction of sp3-hybridized carbons (Fsp3), which often leads to improved aqueous solubility and metabolic stability compared to flat, aromatic compounds.[1][24] This can reduce issues with compound precipitation in aqueous assay buffers and improve pharmacokinetic properties downstream.

  • Orthogonal Assays are Non-Negotiable: Relying on a single assay technology is a common pitfall. An orthogonal assay like AlphaLISA® is crucial for de-risking hits, as it ensures that the observed activity is not an artifact of the primary detection method (e.g., fluorescence quenching or enhancement).[6]

  • The Importance of a Cellular Model: A potent inhibitor in a biochemical assay may not have activity in a cellular context due to poor cell permeability or rapid metabolism. Testing hits in a relevant cell line like MV4;11 is a critical step to bridge the gap between biochemical activity and potential therapeutic efficacy.[7][22]

  • Managing Physicochemical Properties: While spirocycles can offer advantages, it is still important to monitor physicochemical properties like LogP throughout the screening cascade. Highly lipophilic compounds (high LogP) are more prone to non-specific binding and can act as pan-assay interference compounds (PAINS).[25][26]

Conclusion

The protocols and workflow outlined in this guide provide a robust and efficient strategy for the identification and validation of 2,7-diazaspiro[4.4]nonane analogs as inhibitors of the menin-MLL interaction. By employing a multi-faceted approach that combines a high-throughput primary screen with rigorous orthogonal and cell-based validation, researchers can confidently identify high-quality lead compounds for further optimization in the quest for novel therapeutics for MLL-rearranged leukemias.

References

  • Grembecka, J., et al. (2006). Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction. Journal of Biological Chemistry, 281(49), 37882-37891. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277-284. [Link]

  • National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. PubChem Bioassay Record. [Link]

  • antibodies-online.com. (n.d.). anti-Menin Antibody (ABIN2682998). [Link]

  • He, S., et al. (2020). Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. Journal of Medicinal Chemistry, 63(15), 8179-8193. [Link]

  • Borkin, D., et al. (2015). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 126(9), 1104-1113. [Link]

  • Biocompare. (n.d.). Anti-MLL Antibody Products. [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Michael, S., et al. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Cierpicki, T., & Grembecka, J. (2014). Challenges and opportunities in targeting the menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447-462. [Link]

  • ResearchGate. (n.d.). MI-2-2 exhibits pronounced activity in MV4;11 human leukemia cells with MLL-AF4 translocation. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). High-Throughput Screening to Predict Chemical-Assay Interference. Current Protocols in Chemical Biology, 2(4), 1-17. [Link]

  • Kavirajan, N. (2017). DOT language — Beginner. Medium. [Link]

  • Gessner, G., et al. (2007). Interaction of MLL Amino Terminal Sequences with Menin Is Required for Transformation. Cancer Research, 67(15), 7224-7232. [Link]

  • SGC-UNC. (2012). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 52(11), 2874-2884. [Link]

  • Liu, X., et al. (2014). Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway. Oncogene, 33(41), 4923-4932. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • YouTube. (n.d.). Dot Language Graphviz. [Link]

  • Glickman, J. F., & Tawa, G. J. (2003). Fluorescence readouts in HTS: No gain without pain? Drug Discovery Today, 8(22), 1035-1043. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256. [Link]

  • Borkin, D., et al. (2016). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 59(4), 1379-1392. [Link]

  • Sygnature Discovery. (n.d.). Compound profile of 61 libraries delivered to the ELF. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Jin, J., et al. (2012). c-Myb binds MLL through menin in human leukemia cells and is an important driver of MLL-associated leukemogenesis. Journal of Clinical Investigation, 122(6), 2272-2285. [Link]

  • Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • ResearchGate. (2015). Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner. [Link]

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Application

Application Note &amp; Protocol Guide: Strategic Formulation of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone for Preclinical Animal Studies

For: Researchers, scientists, and drug development professionals engaged in in-vivo evaluation of novel chemical entities. Abstract The transition of a novel chemical entity (NCE) from discovery to in-vivo testing is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in in-vivo evaluation of novel chemical entities.

Abstract

The transition of a novel chemical entity (NCE) from discovery to in-vivo testing is a critical juncture where the formulation strategy can dictate the success or failure of preclinical trials. This guide provides a comprehensive framework for the formulation of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, a representative spirocyclic compound, for animal studies. Recognizing that NCEs often present with limited initial data, this document emphasizes a systematic, science-led approach to formulation development. We will delve into the essential pre-formulation assessments, strategic vehicle selection for various administration routes, detailed preparation protocols for solutions and suspensions, and the requisite stability and quality control evaluations. The methodologies presented herein are designed to ensure the delivery of a homogenous, stable, and bioavailable formulation, thereby generating reliable and reproducible pharmacokinetic and toxicological data.

Introduction: The Formulation Challenge of Novel Spirocyclic Compounds

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone is a novel spirocyclic compound. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target selectivity and improved pharmacological properties[1][2]. However, these same structural characteristics, often associated with high molecular weight and lipophilicity, can pose significant challenges in achieving adequate solubility and bioavailability for in-vivo studies.

The primary objective in preclinical formulation is to develop a simple, safe, and effective delivery system that maximizes exposure of the test article for safety and efficacy evaluation[3]. A poorly designed formulation can lead to variable drug absorption, precipitation at the injection site, or even mask the true toxicological profile of the compound, ultimately resulting in costly and time-consuming study repeats. Therefore, a thorough and logical formulation development process is paramount.

This guide will walk the researcher through a decision-making process for formulating 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, a process that is broadly applicable to other NCEs with unknown physicochemical properties.

Pre-formulation Studies: Characterizing the Unknown

Before any formulation work can begin, a foundational understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential. These initial studies guide the selection of an appropriate formulation strategy.

Solubility Profiling

The solubility of the API is the most critical parameter influencing formulation design. A tiered approach to solubility screening is recommended.

Protocol 1: Equilibrium Solubility Determination

  • Vehicle Selection: Prepare a panel of pharmaceutically acceptable vehicles. This should include aqueous buffers at various pH values (e.g., pH 2, 4.5, 7.4), common oils (e.g., corn oil, sesame oil, medium-chain triglycerides), and co-solvents (e.g., polyethylene glycol 400, propylene glycol, ethanol).

  • Sample Preparation: Add an excess amount of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute as necessary. Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Representation: Report solubility in mg/mL.

Vehicle Solubility at 25°C (mg/mL) Solubility at 37°C (mg/mL)
pH 2.0 BufferHypothetical DataHypothetical Data
pH 7.4 Buffer (PBS)Hypothetical DataHypothetical Data
0.9% SalineHypothetical DataHypothetical Data
Polyethylene Glycol 400 (PEG 400)Hypothetical DataHypothetical Data
Propylene Glycol (PG)Hypothetical DataHypothetical Data
Corn OilHypothetical DataHypothetical Data

This table should be populated with experimental data.

Solid-State Characterization

Understanding the solid-state properties of the API can prevent unforeseen stability issues. Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can identify the crystalline form, melting point, and thermal stability of the compound. For early-stage preclinical studies, a consistent crystalline form should be used to ensure reproducible results[4].

pH-Stability Profile

A preliminary assessment of the API's stability in solution is crucial, especially if an aqueous formulation is being considered.

Protocol 2: Preliminary pH-Stability Assessment

  • Solution Preparation: Prepare solutions of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone at a known concentration (e.g., 1 mg/mL) in buffers of varying pH (e.g., 2, 7.4, 9).

  • Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

  • Interpretation: This will provide an initial indication of the pH range in which the compound is most stable.

Formulation Strategy and Vehicle Selection

The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the API determined in the pre-formulation studies.

Figure 1: Decision tree for preclinical formulation development.

Oral Administration

For oral administration, the goal is often to maximize exposure. Simple solutions or suspensions are generally preferred for initial studies[5][6].

  • Aqueous Solutions: If the compound has sufficient aqueous solubility at a physiologically relevant pH (e.g., > 1 mg/mL), a simple buffered solution is the most straightforward approach.

  • Co-solvent Systems: For compounds with poor aqueous solubility, a mixture of water and a co-solvent like PEG 400 or propylene glycol can be used. It is crucial to ensure the safety of the chosen excipients in the test species[7].

  • Lipid-Based Formulations: If the compound is highly lipophilic, dissolving it in an oil (e.g., corn oil, sesame oil) can be an effective strategy. Lipid-based systems can also enhance oral absorption for certain compounds[5].

  • Suspensions: When high doses are required that exceed the solubility limits, a suspension is often necessary. A suspending agent (e.g., 0.5% w/v methylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80) are typically used to ensure dose uniformity.

Parenteral Administration (Intravenous, Subcutaneous, Intraperitoneal)

Parenteral formulations must be sterile, pyrogen-free, and have a pH close to physiological levels (typically pH 4-9) to minimize irritation[8][9].

  • IV Solutions: For intravenous administration, the compound must be fully dissolved. Co-solvent systems are common, but care must be taken to avoid precipitation upon injection into the bloodstream. A pre-test for precipitation upon dilution with saline or plasma is recommended.

  • SC/IP Injections: For subcutaneous or intraperitoneal routes, both solutions and suspensions can be used. Suspensions can provide a depot effect, leading to sustained release of the compound. Particle size is a critical parameter for suspensions to ensure syringeability and minimize irritation.

Detailed Formulation Protocols

The following are example protocols for preparing different types of formulations for 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone. Note: All preparations for parenteral use should be conducted in a sterile environment.

Protocol 3: Preparation of a 10 mg/mL Oral Solution in 20% PEG 400 / 80% Saline
  • Vehicle Preparation: In a sterile container, combine 20 mL of PEG 400 with 80 mL of sterile 0.9% saline. Mix thoroughly.

  • API Addition: Weigh the required amount of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone to achieve a final concentration of 10 mg/mL (e.g., 1 g for 100 mL of vehicle).

  • Solubilization: Gradually add the API to the vehicle while stirring continuously with a magnetic stirrer. Gentle warming (up to 40°C) may be applied if necessary to aid dissolution.

  • Final Volume Adjustment: Once the API is fully dissolved, adjust the final volume with the vehicle if necessary.

  • Quality Control: Visually inspect for clarity and absence of particulate matter. Confirm the concentration using a validated analytical method.

Protocol 4: Preparation of a 25 mg/mL Oral Suspension in 0.5% Methylcellulose / 0.1% Tween 80
  • Vehicle Preparation:

    • Heat half of the required volume of purified water to 80-90°C.

    • Slowly add the 0.5% (w/v) methylcellulose with stirring until fully dispersed.

    • Add the remaining volume of cold water to bring the solution to room temperature.

    • Add 0.1% (w/v) Tween 80 and mix until homogenous.

  • API Preparation: If necessary, micronize the 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone to a uniform particle size to improve suspension stability.

  • Wetting the API: In a mortar, add a small amount of the vehicle to the weighed API to form a smooth paste. This prevents clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while mixing continuously. Transfer the mixture to a calibrated container and stir for at least 30 minutes to ensure uniformity.

  • Quality Control: Assess the homogeneity and re-suspendability of the suspension. Confirm the concentration.

Figure 2: Workflow for preparing a preclinical suspension.

Stability Testing of the Final Formulation

Once a lead formulation is identified, its stability must be confirmed under the intended storage and use conditions. Stability testing is crucial to ensure that the animal receives the correct dose and is not exposed to potentially toxic degradation products[10][11][12].

Protocol 5: Short-Term Formulation Stability

  • Sample Storage: Store the prepared formulation in containers identical to those that will be used during the study. Store them at the intended storage temperature (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C).

  • Testing Schedule: Test the formulation at appropriate time points (e.g., 0, 24, 48 hours, and 7 days). The duration should cover the entire period from preparation to final administration in the animal study.

  • Parameters to Test:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • pH: Measure the pH of aqueous formulations.

    • Assay (Concentration): Quantify the API concentration to ensure it remains within acceptable limits (e.g., 90-110% of the initial concentration).

    • Purity/Degradants: Use a stability-indicating HPLC method to check for the formation of degradation products.

  • Documentation: All results should be documented to support the formulation's use in the study.

Conclusion and Best Practices

The successful formulation of a novel compound like 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone for animal studies hinges on a systematic and data-driven approach. Key best practices include:

  • Invest in Pre-formulation: Thoroughly characterize the API's solubility and stability before selecting a formulation strategy.

  • Keep it Simple: For early preclinical studies, use the simplest possible formulation that can deliver the required dose. Avoid complex formulations unless absolutely necessary[13].

  • Safety First: Ensure all excipients are safe and well-tolerated in the chosen animal model and route of administration[7].

  • Validate Your Formulation: Always conduct stability testing to ensure the formulation is robust enough for the duration of the study.

  • Documentation is Key: Maintain detailed records of all formulation development and testing activities.

By following the principles and protocols outlined in this guide, researchers can develop reliable and appropriate formulations that will yield high-quality, reproducible data from their animal studies, paving the way for successful preclinical development.

References

  • Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. (n.d.). DavosPharma. Retrieved February 15, 2026, from [Link]

  • Gade, N. M., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(6), 1897-1916. Retrieved February 15, 2026, from [Link]

  • Special Considerations for Developing Parenteral Formulations. (2024, October 23). American Injectables. Retrieved February 15, 2026, from [Link]

  • The fundamentals of developing parenteral drug products. (2024, November 8). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Achieving Optimal Preclinical Formulation And Drug Product Manufacture. (2024, April 9). Outsourced Pharma. Retrieved February 15, 2026, from [Link]

  • Li, S., et al. (2021). Considerations in Formulation Development of Injectable Solutions. AAPS PharmSciTech, 22(4), 123. Retrieved February 15, 2026, from [Link]

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (2025, November 3). Journal of Drug Delivery and Therapeutics, 15(11), 1-15. Retrieved February 15, 2026, from [Link]

  • Formulation and Manufacturing Trends for Parenterals. (2019, August 2). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Stability studies of small molecules and proteins. (n.d.). GlycoMScan. Retrieved February 15, 2026, from [Link]

  • Gad, S. C., et al. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats. Toxicology Mechanisms and Methods, 35(7), 547-561. Retrieved February 15, 2026, from [Link]

  • Preclinical Dose-Formulation Stability. (2026, February 8). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Kumar, L., et al. (2017). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Medicinal Chemistry, 9(12), 1387-1404. Retrieved February 15, 2026, from [Link]

  • 2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

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  • Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Retrieved February 15, 2026, from [Link]

  • 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone. (2025, August 26). ChemSrc. Retrieved February 15, 2026, from [Link]

  • 2-Methyl-2,7-diazaspiro(4.4)nonane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (n.d.). Google Patents.
  • El-Telbany, F. A., et al. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24. Retrieved February 15, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2025, October 13). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved February 15, 2026, from [Link]

  • Chen, Y., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules, 26(12), 3536. Retrieved February 15, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023, April 25). Preprints.org. Retrieved February 15, 2026, from [Link]

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Method

Application Notes and Protocols for Anticonvulsant Activity Testing of 2,7-Diazaspiro Derivatives

Introduction: The Therapeutic Potential of 2,7-Diazaspiro Derivatives in Epilepsy Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people worldwide.[1] De...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2,7-Diazaspiro Derivatives in Epilepsy

Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant percentage of patients are pharmacoresistant, underscoring the urgent need for novel and more potent anticonvulsant treatments.[1][2] The diverse chemical structures and mechanisms of action of existing anticonvulsants highlight the complexity of treating this condition and the continuous need for innovation in drug discovery.[3][4]

One promising class of compounds that has garnered interest is the 2,7-diazaspiro derivatives. Spirocyclic systems, in general, have shown significant potential in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high affinity and selectivity for biological targets.[5][6] Specifically, diazaspiro compounds have been investigated for a range of biological activities, and their unique structural features make them attractive candidates for novel anticonvulsant agents.[7][8] Structure-activity relationship (SAR) studies have indicated that modifications to the spirocyclic core and its substituents can significantly influence anticonvulsant efficacy.

This guide provides a comprehensive overview of the essential in vivo and in vitro protocols for evaluating the anticonvulsant activity of novel 2,7-diazaspiro derivatives. As a senior application scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale and field-proven insights to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.

Part 1: Foundational In Vivo Screening for Anticonvulsant Efficacy

The initial assessment of a novel compound's anticonvulsant potential relies heavily on well-established in vivo models that mimic different seizure types.[2] These whole-organism assays are indispensable for evaluating the overall physiological effects of a drug candidate, including its efficacy, potential neurotoxicity, and pharmacokinetic profile.[9] The two most widely used and predictive models for initial screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[10][11]

Maximal Electroshock (MES) Seizure Test: A Model for Generalized Tonic-Clonic Seizures

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures, the most common and severe seizure type.[2][12] This model assesses a drug's ability to prevent the spread of seizures when neuronal circuits are maximally stimulated by an electrical current.[13] The endpoint of the test is the abolition of the tonic hindlimb extension phase of the induced seizure.[12][13]

The MES-induced seizure is characterized by a predictable sequence of events, with the tonic hindlimb extension being a robust and easily quantifiable marker of seizure spread.[14] Compounds that are effective in this model, such as phenytoin and carbamazepine, typically act by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials.[15] Evaluating 2,7-diazaspiro derivatives in the MES test provides initial insights into their potential mechanism of action and their efficacy against generalized seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • 0.9% Saline solution

  • Test 2,7-diazaspiro derivative(s)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Phenytoin (e.g., 20 mg/kg, i.p.)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to different groups (n=8-10 per group): vehicle control, positive control, and at least three dose levels of the test compound.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in a preliminary study (e.g., testing at 30, 60, 120 minutes post-administration).[12]

  • Seizure Induction:

    • Gently restrain the mouse.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Apply the electrodes to the corneas of the mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[12][13]

  • Observation: Immediately after the stimulus, observe the mouse for 30 seconds for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.[10]

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[10]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: A Model for Myoclonic and Absence Seizures

The scPTZ test is a widely used model for screening compounds effective against myoclonic and absence seizures.[10][11] Pentylenetetrazol (PTZ) is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex, thereby inhibiting GABAergic neurotransmission and leading to neuronal hyperexcitability.[16][17]

This model is particularly sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels, mechanisms of action distinct from those typically identified in the MES test.[18] Evaluating 2,7-diazaspiro derivatives in the scPTZ test provides a broader understanding of their potential anticonvulsant spectrum. A compound active in both MES and scPTZ tests may possess a broad spectrum of activity.

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)[19]

  • Test 2,7-diazaspiro derivative(s)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Ethosuximide (e.g., 150 mg/kg, i.p.)[10]

Procedure:

  • Animal Preparation and Grouping: Follow the same acclimatization and grouping procedures as in the MES test.

  • Drug Administration: Administer the test compound, vehicle, or positive control.

  • Pre-treatment Time: Allow for drug absorption, based on preliminary pharmacokinetic data or a time-course study.

  • PTZ Administration: Administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.[10] The absence of such seizures is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 using probit analysis.

Neurotoxicity Assessment: The Rotarod Test

A crucial aspect of preclinical evaluation is to assess the potential for motor impairment and other neurological side effects at doses that are therapeutically relevant. The rotarod test is a standard method for evaluating motor coordination and balance in rodents.[10]

An ideal anticonvulsant should exhibit a wide therapeutic window, meaning it is effective at doses that do not cause significant side effects. By determining the median toxic dose (TD50) from the rotarod test, a Protective Index (PI = TD50/ED50) can be calculated. A higher PI value indicates a more favorable safety profile.[10]

Materials:

  • Male Swiss mice (20-25 g)

  • Rotarod apparatus (e.g., rotating at a constant speed, such as 10 rpm)

Procedure:

  • Training: Train the mice to stay on the rotating rod for a predetermined period (e.g., 1-2 minutes) in three consecutive trials.

  • Drug Administration: Administer various doses of the 2,7-diazaspiro derivative to different groups of trained mice.

  • Testing: At the time of peak effect, place the mice on the rotarod.

  • Observation: Record the time each mouse remains on the rod. Motor impairment is indicated by the inability of the animal to remain on the rod for the predetermined time.

  • Data Analysis: Calculate the TD50, the dose at which 50% of the animals exhibit motor impairment, using probit analysis.

Data Presentation: Summarizing In Vivo Findings

For clear interpretation and comparison, the quantitative data from the in vivo studies should be presented in a structured table.

2,7-Diazaspiro DerivativeMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)MES Protective Index (PI)scPTZ Protective Index (PI)
Compound A 45.568.7215.34.733.13
Compound B >10052.1180.5<1.83.46
Phenytoin (Control) 9.5>10065.86.9-
Ethosuximide (Control) >100130>400->3.1

Table 1: Example Anticonvulsant and Neurotoxicity Profile of 2,7-Diazaspiro Derivatives.

Part 2: Exploring Mechanisms of Action with In Vitro Assays

While in vivo models are essential for assessing overall efficacy, in vitro assays are crucial for elucidating the specific molecular mechanisms by which a compound exerts its anticonvulsant effects.[1][9] An integrated approach combining both in vivo and in vitro models enhances the robustness and translational potential of the findings.[9] For 2,7-diazaspiro derivatives, investigating their interactions with key ion channels and neurotransmitter receptors is a logical next step.

High-Throughput Ion Channel Screening

Many effective AEDs modulate the activity of voltage-gated ion channels, such as sodium (Nav), potassium (Kv), and calcium (Cav) channels.[15][20] Gain-of-function mutations in excitatory channels or loss-of-function mutations in inhibitory channels can lead to neuronal hyperexcitability.[20] Automated patch-clamp (APC) electrophysiology platforms offer a high-throughput method for screening compound libraries against a panel of ion channels.[21][22]

Identifying the specific ion channel targets of a 2,7-diazaspiro derivative can provide critical insights into its mechanism of action and help predict its clinical utility and potential side effects.[23] For instance, inhibition of specific Nav channels is a hallmark of drugs effective against generalized tonic-clonic seizures.

Materials:

  • Stable cell lines expressing the ion channel of interest (e.g., Nav1.1, Kv7.2/7.3, Cav3.2)

  • Automated patch-clamp system (e.g., SyncroPatch, QPatch)

  • Appropriate intracellular and extracellular recording solutions

  • Test 2,7-diazaspiro derivative(s)

  • Reference ion channel modulators

Procedure:

  • Cell Preparation: Culture and prepare the cell lines according to the manufacturer's protocols for the APC system.

  • Assay Development: Optimize the voltage protocols and solution exchange parameters to obtain stable and reproducible ion channel currents.

  • Compound Screening: Apply a range of concentrations of the 2,7-diazaspiro derivative to the cells and record the corresponding changes in ion channel currents.

  • Data Analysis: Determine the half-maximal inhibitory or potentiating concentration (IC50 or EC50) for each compound on each ion channel tested.

Neurotransmitter Receptor Binding Assays

The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical for normal brain function.[18] Dysregulation of this balance is a key factor in the pathophysiology of epilepsy.[24] Radioligand binding assays can be used to determine if a 2,7-diazaspiro derivative interacts with key neurotransmitter receptors, such as the GABA-A receptor or the NMDA receptor.[25][26]

Compounds that enhance the function of the inhibitory GABA-A receptor or antagonize the excitatory NMDA receptor are known to have anticonvulsant properties.[18][26] These binding assays can reveal whether the 2,7-diazaspiro derivatives act through these well-established anticonvulsant pathways.

Materials:

  • Rat or mouse whole-brain membrane preparations

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • Test 2,7-diazaspiro derivative(s)

  • Non-specific binding control (e.g., unlabeled GABA or diazepam)

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rodent brains.

  • Incubation: Incubate the membrane preparation with the radioligand and various concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of the test compound.

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams are provided in DOT language.

MES_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping drug_admin Drug Administration (Vehicle, Positive Control, Test Compound) grouping->drug_admin seizure_induction Seizure Induction (Corneal Electrodes, 50 mA, 0.2s) drug_admin->seizure_induction At Time of Peak Effect observation Observation (30s) (Presence/Absence of Tonic Hindlimb Extension) seizure_induction->observation calc_protection Calculate % Protection observation->calc_protection calc_ed50 Determine ED50 (Probit Analysis) calc_protection->calc_ed50

Caption: Workflow for the Maximal Electroshock (MES) Test.

PTZ_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping drug_admin Drug Administration (Vehicle, Positive Control, Test Compound) grouping->drug_admin ptz_admin Subcutaneous PTZ Administration drug_admin->ptz_admin After Absorption Time observation Observation (30 min) (Presence/Absence of Clonic Seizures > 5s) ptz_admin->observation calc_protection Calculate % Protection observation->calc_protection calc_ed50 Determine ED50 (Probit Analysis) calc_protection->calc_ed50

Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of 2,7-diazaspiro derivatives as potential anticonvulsant agents. A systematic approach, beginning with foundational in vivo screening in the MES and scPTZ models, coupled with neurotoxicity assessment, allows for the identification of promising lead compounds. Subsequent in vitro assays are then critical for elucidating the underlying mechanisms of action, which is essential for rational drug design and optimization.

Further characterization of lead compounds may involve more specialized in vivo models, such as kindling models of chronic epilepsy, and in vitro electrophysiological studies on primary neuronal cultures or brain slices to investigate effects on synaptic transmission and network activity.[1][27][28] A comprehensive understanding of the structure-activity relationships, pharmacokinetic properties, and mechanisms of action will ultimately guide the successful development of novel 2,7-diazaspiro-based therapies for epilepsy.

References

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Technical Notes & Optimization

Troubleshooting

Optimizing dosage of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone in cell culture

A Guide for Researchers on 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone and Novel Compounds This guide provides a comprehensive framework for determining the optimal dosage of novel small molecule compounds, such as 2...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone and Novel Compounds

This guide provides a comprehensive framework for determining the optimal dosage of novel small molecule compounds, such as 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, in a cell culture setting. Due to the limited publicly available data on this specific compound, the principles and protocols outlined here are designed to be broadly applicable to the characterization of new chemical entities in early-stage research and drug discovery. The methodologies are grounded in established scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone. Where do I even begin to determine the effective concentration for my cell-based assays?

A1: The initial step is to establish a broad dose-response range to understand the compound's potency and potential toxicity. This involves a "range-finding" or "kill-curve" experiment.[1][2] The goal is to identify a concentration range that spans from no observable effect to complete cell death or maximum biological response.

A common starting point is a wide logarithmic dilution series.[2] This approach allows you to efficiently survey several orders of magnitude of concentration. For a completely uncharacterized compound, a very broad initial screen is recommended.

Table 1: Example of a Logarithmic Dilution Series for Initial Range-Finding

Concentration (µM)Log Concentration
1002
101
10
0.1-1
0.01-2
0.001-3
Vehicle ControlN/A

The rationale behind this is to quickly pinpoint the concentration window where the compound exhibits its desired biological activity without inducing widespread, non-specific cytotoxicity. This initial experiment will inform the design of more focused dose-response studies to determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[3][4]

Q2: My compound has poor solubility in aqueous media. How can I prepare my stock and working solutions accurately?

A2: Solubility is a frequent challenge with novel small molecules.[5] The standard practice is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your cell culture medium for the final working concentrations.

Key Considerations:

  • DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (and ideally below 0.1%) to prevent solvent-induced artifacts that could affect cell viability or the experimental outcome.[5]

  • Vehicle Control: It is crucial to include a "vehicle control" in all experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups to account for any effects of the solvent itself.[6]

  • Alternative Solvents: If DMSO is not suitable for your specific cell type or assay, other solvents like ethanol or co-solvents such as polyethylene glycol (PEG) can be considered, but their compatibility must be validated.[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize repeated freeze-thaw cycles, which can cause compound degradation.[5]

Q3: I'm observing significant cell death even at low concentrations. How do I differentiate between targeted efficacy and general cytotoxicity?

A3: This is a critical aspect of dosage optimization. It requires performing parallel assays: one that measures the desired biological effect (e.g., inhibition of a specific enzyme or signaling pathway) and another that assesses overall cell viability or cytotoxicity.[7][8]

Common Cytotoxicity Assays:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells.[7][9] A reduction in metabolic activity can indicate either a cytotoxic or a cytostatic (inhibition of proliferation) effect.

  • LDH (Lactate Dehydrogenase) Assays: This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and necrosis.[7][10]

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells) allows for direct visualization and quantification of cell viability.[7]

By comparing the dose-response curves for your desired biological activity and cytotoxicity, you can determine the therapeutic window of your compound. Ideally, you want to see a significant separation between the concentrations that produce the desired effect and those that cause widespread cell death.

Troubleshooting Guide

Issue 1: Inconsistent results between experimental replicates.
  • Potential Cause: Compound instability, variations in cell culture conditions, or inaccurate pipetting.

  • Troubleshooting Steps:

    • Fresh Dilutions: Always prepare fresh working dilutions of the compound from a stable, frozen stock for each experiment.[5]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Consistent Seeding Density: Ensure that cells are seeded at the same density across all wells and plates to maintain consistent growth rates.[6]

    • Pipetting Technique: Use calibrated pipettes and proper technique, especially when performing serial dilutions, to ensure accurate final concentrations.

Issue 2: The dose-response curve is not sigmoidal or is incomplete.
  • Potential Cause: The concentration range tested is too narrow or shifted, or the compound may have complex mechanisms of action.

  • Troubleshooting Steps:

    • Expand the Concentration Range: If you don't see a full sigmoidal curve with a clear top and bottom plateau, you may need to test a wider range of concentrations (both higher and lower).[3]

    • Adjust Incubation Time: The optimal incubation time can vary depending on the compound's mechanism of action and the cell type. Consider performing a time-course experiment to determine the ideal endpoint.

    • Check for Solubility Issues at High Concentrations: At high concentrations, the compound may be precipitating out of the medium. Visually inspect the wells under a microscope for any signs of precipitation.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM):

    • Calculate the mass of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone needed to prepare a 10 mM stock solution in a specific volume of DMSO.

    • Carefully weigh the compound and dissolve it in the calculated volume of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 10 µL of stock into 990 µL of medium).

    • Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: Dose-Response Determination using an MTT Assay

This protocol is designed to assess the effect of the compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.[6] This density should allow for logarithmic growth during the course of the experiment.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of working solutions of your compound at 2x the final desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add an equal volume of the 2x working solutions to the corresponding wells. This will result in the final desired concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.[3]

Visualizations

Dosage Optimization Workflow

DosageOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_refine Phase 3: Refinement & Analysis cluster_validate Phase 4: Validation Stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) Solubility Assess Solubility in Culture Medium Stock->Solubility RangeFind Perform Broad Range-Finding Assay (e.g., 1 nM to 100 µM) Solubility->RangeFind Cytotoxicity Initial Cytotoxicity Assessment (e.g., MTT Assay) RangeFind->Cytotoxicity DoseResponse Detailed Dose-Response Curve (Narrower Concentration Range) Cytotoxicity->DoseResponse IC50 Calculate IC50 / EC50 DoseResponse->IC50 TherapeuticWindow Determine Therapeutic Window (Efficacy vs. Toxicity) IC50->TherapeuticWindow MechanismAssay Mechanism of Action / Target Engagement Assay TherapeuticWindow->MechanismAssay Confirmation Confirm Optimal Dose in Functional Assays MechanismAssay->Confirmation

Caption: Workflow for optimizing small molecule dosage.

Troubleshooting Logic

TroubleshootingLogic Start Inconsistent or Unexpected Results? CheckControls Are Vehicle & Untreated Controls as Expected? Start->CheckControls CheckReagents Compound Degradation or Reagent Failure? CheckControls->CheckReagents No Action_ReviewProtocol Review Protocol for Pipetting or Timing Errors CheckControls->Action_ReviewProtocol Yes CheckCells Cell Health or Passage Number Issue? CheckReagents->CheckCells No Action_Reagents Prepare Fresh Compound Dilutions & Reagents CheckReagents->Action_Reagents Yes CheckConcentration Concentration Range Appropriate? CheckCells->CheckConcentration No Action_Cells Use Lower Passage, Healthy Cells. Verify Seeding Density. CheckCells->Action_Cells Yes Action_Concentration Expand or Shift Concentration Range. Check for Precipitation. CheckConcentration->Action_Concentration Yes CheckConcentration->Action_ReviewProtocol No

Caption: Decision tree for troubleshooting common issues.

References

  • Benchchem. Technical Support Center: Small Molecule Inhibitor Experiments.
  • Oreate AI Blog. Understanding Assay Development: The Backbone of Drug Discovery. (2025).
  • PMC. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids.
  • BPS Bioscience. Kill Curve Protocol.
  • Phase Holographic Imaging. HoloMonitor® Kinetic Dose Response Assay Protocol. (2021).
  • University of Oxford. Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets.
  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Sigma-Aldrich. Cytotoxicity assays.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025).
  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024).
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025).
  • Cayman Chemical. Development and Validation of a Novel cGAS Inhibitor Screening Assay. (2021).
  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (2017).
  • Miltenyi Biotec. Cell viability and cytotoxicity | Drug discovery.
  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). Available from: [Link]

  • PMC. Recognizing and exploiting differences between RNAi and small-molecule inhibitors.
  • AACR Journals. FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. (2025).
  • GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188.
  • ResearchGate. Can I optimize dose and time in different cell lines? (2014).
  • Cayman Chemical. Small Molecule Inhibitors Selection Guide. (2019).
  • PMC. A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. (2022).
  • ResearchGate. Dose optimization for cell culture. (2021).

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Optimization

Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of Novel Small Molecule Inhibitors

Introduction The development of targeted small molecule inhibitors is a cornerstone of modern therapeutic discovery. While achieving high potency for the intended target is a primary objective, ensuring selectivity is eq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of targeted small molecule inhibitors is a cornerstone of modern therapeutic discovery. While achieving high potency for the intended target is a primary objective, ensuring selectivity is equally critical. Off-target effects, where a molecule interacts with unintended proteins, can lead to misinterpretation of experimental results, unexpected toxicity, and failure in later stages of drug development.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, validate, and mitigate off-target effects of novel compounds. We will use the hypothetical inhibitor, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone , as a case study to illustrate these principles and workflows.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[4] These unintended interactions are a significant concern for several reasons:

  • Toxicity: Interactions with unintended targets can disrupt normal cellular processes, causing cytotoxicity or other adverse effects unrelated to the inhibition of the primary target.[1][3]

  • Reduced Efficacy: In a clinical setting, if the desired therapeutic effect is partially or wholly due to off-target interactions, the drug may fail if those off-targets are not relevant to the disease pathology.[4]

Q2: At what stage of my research should I start thinking about off-target effects?

A2: Off-target assessment should be an integral part of the entire drug discovery process, from lead discovery to preclinical development. Early-stage identification of potential off-target liabilities allows for the optimization of compound design to improve selectivity and mitigate risks before significant resources are invested.[3][5][6]

Q3: What are the primary approaches to identify potential off-target interactions?

A3: A multi-pronged approach is most effective, combining computational and experimental methods.[7]

  • Computational (In Silico) Prediction: These methods use the chemical structure of your compound to predict potential off-targets based on similarity to known ligands for a large number of proteins.[1][2] This is a cost-effective first step to generate hypotheses.

  • Biochemical Screening: This involves testing the compound's activity against a large panel of purified proteins, such as a kinome-wide selectivity screen for kinase inhibitors.[8][9]

  • Cell-Based Methods: These approaches assess target engagement and downstream effects in a more physiologically relevant context. Examples include the Cellular Thermal Shift Assay (CETSA) and proteomic profiling.[10][11]

  • Genetic Approaches: Techniques like CRISPR/Cas9 or siRNA can be used to knock down the intended target. If the compound's phenotype persists, it strongly suggests off-target effects are at play.[4]

Q4: My compound is highly potent in a biochemical assay but shows no effect in my cell-based assay. Could this be related to off-target effects?

A4: While this discrepancy can arise from several factors (e.g., poor cell permeability, compound instability), it is not a direct indicator of off-target effects. Instead, it points to a lack of on-target engagement in the cellular environment. Off-target effects are typically suspected when you observe a cellular phenotype that is inconsistent with the known biology of your intended target. However, troubleshooting cell-based assays is a critical first step in any investigation.[12][13]

Troubleshooting Guide: Investigating Suspected Off-Target Effects

This section provides a systematic workflow for when your experimental results with a compound like 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone do not align with expectations.

Issue 1: An Unexpected Phenotype is Observed

You are testing "2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone," an inhibitor of Target X. You observe a potent anti-proliferative effect in your cancer cell line. However, the known literature on Target X suggests its inhibition should lead to cell differentiation, not cell death.

A Unexpected Phenotype Observed (e.g., Cytotoxicity instead of Differentiation) B Step 1: Confirm On-Target Potency - Perform Dose-Response Curve Analysis - Is the phenotype observed at relevant concentrations? A->B C Step 2: Use a Negative Control - Synthesize or acquire a structurally similar but inactive analog. - Does the inactive analog fail to produce the phenotype? B->C Yes D Step 3: Genetic Validation - Knockdown/out Target X using siRNA or CRISPR. - Does the genetic perturbation phenocopy the compound's effect? C->D Yes E Step 4: Direct Target Engagement - Perform Cellular Thermal Shift Assay (CETSA). - Does the compound stabilize Target X in cells? D->E No, phenotypes differ. G Conclusion: Phenotype is likely due to ON-TARGET effect. D->G Yes, phenotypes match. F Step 5: Broad Off-Target Identification - If phenotype persists and is not from Target X... - Perform Kinome Screen or Chemical Proteomics. E->F Target engagement confirmed, but phenotype is different. H Conclusion: Phenotype is likely due to OFF-TARGET effect(s). F->H A 1. Treat Cells with Compound B 2. Heat Challenge across a Temperature Gradient A->B C 3. Lyse Cells B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Melt Curve (Soluble Protein vs. Temp) F->G H Result: Shift indicates Target Engagement G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol 2: Kinome-Wide Selectivity Screening

Objective: To assess the selectivity of a kinase inhibitor against a broad panel of human kinases. This is essential if your intended target is a kinase or if you suspect off-target kinase activity.

Methodology: This is typically performed as a service by specialized companies. [8]The general workflow is as follows:

  • Compound Submission: You provide "2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone" at a specified concentration.

  • Assay Performance: The compound is tested at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases. [8]The activity of each kinase is measured, typically via ATP consumption or substrate phosphorylation.

  • Data Reporting: Results are provided as percent inhibition for each kinase at the tested concentration.

  • Follow-up (IC50 Determination): For any kinases showing significant inhibition (e.g., >70%), a follow-up dose-response experiment is performed to determine the precise IC50 value. [8] Data Presentation:

The results are often visualized as a "kinome tree" to map selectivity across the entire kinase family. Quantitative data should be summarized in a table.

Kinase Target % Inhibition @ 1 µM IC50 (nM) Notes
Target X (On-Target) 98%50Potent on-target activity
Kinase A85%250Significant off-target
Kinase B72%800Moderate off-target
Kinase C15%>10,000Not a significant hit
... (400+ other kinases)<10%N/AHigh selectivity demonstrated
Protocol 3: Chemical Proteomics for Target Deconvolution

Objective: To identify the full spectrum of proteins that bind to your compound in an unbiased manner. [14] Methodology:

  • Probe Synthesis: Synthesize a version of "2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone" that is attached to a solid support (e.g., agarose beads) via a linker.

  • Affinity Pulldown: Incubate the immobilized compound with cell or tissue lysate. Proteins that bind to the compound will be captured on the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the list of identified proteins to a control pulldown performed with beads alone or with an immobilized inactive analog to identify specific binders.

Mitigating Off-Target Effects

Once off-targets are identified, several strategies can be employed:

  • Rational Drug Design: Use the structural information of both the on-target and off-target proteins to guide the chemical modification of your compound to enhance selectivity. [5][15]* Structure-Activity Relationship (SAR): Synthesize and test a series of analogs to identify chemical modifications that reduce off-target binding while maintaining on-target potency.

  • Dose Optimization: In some cases, a therapeutic window can be found where on-target effects are achieved at concentrations below those that engage significant off-target activity.

References

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. [Link]

  • Mestres, J., et al. (2007). Chemogenomics and drug discovery. Nature Reviews Drug Discovery, 6(9), 701–712. [Link]

  • Hu, Y., & Bajorath, J. (2013). Chemoinformatics in drug discovery. Methods in Molecular Biology, 993, 3-20. [Link]

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to disease and clinical trial outcomes. Future Medicinal Chemistry, 6(1), 71-83. [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 790, 137-159. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Al-Ali, H., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(499), eaai7849. [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(9), 839-854. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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Reference Data & Comparative Studies

Comparative

Head-to-head comparison of 2,7-diazaspiro[4.4]nonane and 2,7-diazaspiro[4.5]decane scaffolds

An In-Depth Guide to Spirocyclic Scaffolds: A Head-to-Head Comparison of 2,7-Diazaspiro[4.4]nonane and 2,7-Diazaspiro[4.5]decane In contemporary drug discovery, the strategic move away from flat, aromatic structures towa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Spirocyclic Scaffolds: A Head-to-Head Comparison of 2,7-Diazaspiro[4.4]nonane and 2,7-Diazaspiro[4.5]decane

In contemporary drug discovery, the strategic move away from flat, aromatic structures towards three-dimensional molecular architectures is a well-established principle for improving pharmacological profiles. Spirocyclic scaffolds, characterized by two rings connected through a single tetrahedral carbon atom, are at the forefront of this "escape from flatland." Their inherent rigidity and defined exit vectors for substituent placement can lead to enhanced target selectivity, improved metabolic stability, and better physicochemical properties such as aqueous solubility.[1][2]

This guide provides a detailed, head-to-head comparison of two prominent diazaspirocyclic cores: the 2,7-diazaspiro[4.4]nonane and the 2,7-diazaspiro[4.5]decane systems. By examining their structural nuances, synthetic accessibility, physicochemical characteristics, and proven applications, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their specific therapeutic targets.

Part 1: Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between the two scaffolds lies in their ring composition, which dictates their overall shape, rigidity, and the spatial orientation of their nitrogen atoms—a critical feature for interacting with biological targets.

  • 2,7-Diazaspiro[4.4]nonane: This scaffold consists of two five-membered pyrrolidine rings fused at a central spirocarbon. The five-membered rings typically adopt a constrained envelope conformation .[3] This inherent strain results in a compact, relatively rigid structure with well-defined geometries for substituents.

  • 2,7-Diazaspiro[4.5]decane: This system is composed of a five-membered pyrrolidine ring fused to a six-membered piperidine ring. While the pyrrolidine ring maintains an envelope-like shape, the larger piperidine ring introduces significant conformational flexibility, capable of adopting lower-energy chair conformations as well as boat or twist-boat forms. This flexibility allows the scaffold and its derivatives to explore a broader conformational space, which can be advantageous for adapting to the topology of a binding pocket.

This structural divergence is not merely academic; it directly impacts the "exit vectors"—the directional placement of functional groups from the core. The rigid [4.4]nonane scaffold presents substituents in more fixed orientations, which can be ideal for precisely targeting a known binding pocket. Conversely, the more flexible [4.5]decane scaffold allows for a wider array of spatial arrangements, potentially enabling interactions with multiple sub-pockets or adapting to induced-fit binding modes.

Figure 1: Core structures of the two diazaspirocyclic scaffolds.

Part 2: Comparative Synthesis Strategies

The accessibility of a scaffold is a critical consideration in any drug discovery program. Both diazaspirocycles can be constructed through various synthetic routes, with modern chemistry favoring efficient, high-yield domino reactions.

Synthesis of 2,7-Diazaspiro[4.4]nonane

The construction of the [4.4]nonane core often involves building one ring onto a pre-existing one.[4] A common and reliable method involves the deprotection of a benzyl-protected precursor via hydrogenation, which is amenable to scale-up.[5][6]

G start 7-Benzyl-2-methyl-2,7- diazaspiro[4.4]nonane dihydrochloride reagent H₂, Pd/C Catalyst Methanol start->reagent Hydrogenation product 2-Methyl-2,7-diazaspiro[4.4]nonane (Final Product) reagent->product Deprotection

Figure 2: General workflow for deprotection synthesis of a 2,7-diazaspiro[4.4]nonane derivative.

Exemplary Protocol: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride [5]

  • Dissolution: A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is prepared in methanol.

  • Catalyst Addition: A 20% palladium on carbon (Pd/C) catalyst is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogenation at approximately 4.5x10^5 Pa for 48 hours. The causality here is the catalytic cleavage of the C-N benzyl bond by hydrogen, a standard method for removing this common protecting group.

  • Work-up: The reaction mixture is filtered to remove the solid Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield a thick syrup.

  • Crystallization: Acetonitrile is added to the syrup to induce crystallization, affording the final product. This self-validating step purifies the product, as only the desired compound will crystallize under these conditions, leaving soluble impurities behind.

Synthesis of 2,7-Diazaspiro[4.5]decane

The synthesis of the [4.5]decane scaffold often requires multi-step sequences.[7] However, modern palladium-catalyzed domino reactions have emerged as a highly efficient one-step method to construct the core with exocyclic double bonds, forming multiple carbon-carbon bonds in a single operation.[8]

G start Unactivated yne-en-yne reagents Aryl Halide Pd(OAc)₂–PPh₃ start->reagents Domino Reaction product Diazaspiro[4.5]decane with exocyclic double bond reagents->product C-C Coupling & Spirocyclization

Figure 3: One-step domino reaction for synthesis of a 2,7-diazaspiro[4.5]decane scaffold.

Exemplary Protocol: One-Step Domino Synthesis [8]

  • Reactant Preparation: An unactivated yne-en-yne substrate and a substituted aryl halide are combined in a suitable solvent.

  • Catalyst System: A palladium catalyst system, typically Pd(OAc)₂ with a phosphine ligand like PPh₃, is added.

  • Reaction: The mixture is heated to initiate the domino cascade. The authoritative mechanism involves a sequence of highly regioselective carbon-carbon coupling and spirocyclization steps, efficiently building the complex scaffold.

  • Isolation: Following the reaction, standard chromatographic purification is used to isolate the desired diazaspiro[4.5]decane product. The purity and structure are confirmed by NMR and mass spectrometry.

Part 3: Head-to-Head Physicochemical Properties

The choice between these scaffolds often hinges on the desired physicochemical profile of the final drug candidate. While both scaffolds promote three-dimensionality, their different ring sizes and flexibilities lead to distinct properties.[9][10]

Property2,7-Diazaspiro[4.4]nonane2,7-Diazaspiro[4.5]decaneRationale & Implication in Drug Design
Molecular Weight Lower (C₇H₁₄N₂)Higher (C₈H₁₆N₂)The [4.5]decane core adds more mass. This must be managed during lead optimization to stay within "Rule of 5" guidelines.
Lipophilicity (XlogP) ~ -0.3[11]~ -0.3 (unsubstituted, predicted)[12]Unsubstituted cores are hydrophilic. Lipophilicity is primarily driven by substituents, but the larger carbon framework of the [4.5]decane provides a slightly more lipophilic base.
Molecular Rigidity HighModerateThe rigid [4.4]nonane scaffold has a higher entropic penalty upon binding but offers high pre-organization. The flexible [4.5]decane has a lower entropic penalty and can adapt to binding sites.
Fraction sp³ (Fsp³) High (1.0 for parent)High (1.0 for parent)Both are excellent scaffolds for increasing Fsp³, which is correlated with higher clinical success rates by reducing off-target toxicity and improving solubility.[2]
Aqueous Solubility Generally goodGenerally goodThe 3D structure of both scaffolds disrupts crystal packing and presents polar nitrogen atoms to solvent, typically improving solubility over flat aromatic analogs.[2]
pKa Two basic nitrogensTwo basic nitrogensThe basicity of the nitrogen atoms is key for salt formation and solubility. The specific pKa values will be highly dependent on substitution, but the inherent basicity of the pyrrolidine and piperidine rings provides handles for formulation.

Part 4: Divergent Applications in Drug Discovery

Experimental evidence reveals a clear divergence in the biological targets successfully modulated by each scaffold, underscoring the impact of their distinct three-dimensional structures.[7]

2,7-Diazaspiro[4.4]nonane: Precision and Specific Interactions

The compact and rigid nature of the [4.4]nonane core has proven highly effective in designing ligands for targets requiring precise geometric arrangements.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of this scaffold have been prominently investigated as potent nAChR agonists, which are implicated in cognitive and neurodegenerative diseases.[7]

  • Menin-MLL Inhibitors: In a significant application, 2,7-diazaspiro[4.4]nonane derivatives have been patented as inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a key target in certain cancers and diabetes.[13] This highlights the scaffold's ability to disrupt large, complex protein interfaces.

2,7-Diazaspiro[4.5]decane: Versatility and Broader Targeting

The greater conformational flexibility of the [4.5]decane scaffold has enabled its application across a wider range of CNS and systemic targets.

  • Sigma-1 (σ1) Receptor and Muscarinic Agonists: This scaffold is a versatile platform for targeting CNS receptors, with derivatives showing significant activity as σ1 receptor ligands (for neuroprotection) and M1 muscarinic acetylcholine receptor agonists (for cognitive enhancement).[7]

  • T-Type Calcium Channel Antagonists: Substituted 2,8-diazaspiro[4.5]decan-1-ones have been developed as potent inhibitors of T-type calcium channels.[14]

  • Dual TYK2/JAK1 Inhibitors: Recently, a derivative of 2,8-diazaspiro[4.5]decan-1-one was identified as a potent and selective dual inhibitor of TYK2 and JAK1, showing excellent efficacy in preclinical models of inflammatory bowel disease.[15]

Part 5: Experimental Protocol: Target Engagement Assay

To validate the activity of compounds built on these scaffolds, a target engagement assay is essential. The following is a representative protocol for a radioligand binding assay, a gold standard for determining the affinity of a test compound for a specific receptor, in this case, the σ1 receptor, a common target for [4.5]decane derivatives.[7]

G A Prepare Membrane Homogenates (Expressing σ1 Receptor) B Incubate Membranes with Radioligand (e.g., [³H]-(+)-pentazocine) & Test Compound A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Calculate IC₅₀ and Ki values (Cheng-Prusoff equation) D->E

Figure 4: Workflow for a competitive radioligand binding assay.

Protocol: σ1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the σ1 receptor.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a σ1-specific radioligand (e.g., [³H]-(+)-pentazocine).

  • Competition: Add varying concentrations of the test compound (the diazaspirocycle derivative) to the wells. A parallel set of wells containing a high concentration of a known non-radioactive σ1 ligand (e.g., haloperidol) is used to determine non-specific binding. The core principle is competition: the test compound will displace the radioligand from the receptor in a concentration-dependent manner if it has affinity.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This crucial step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This allows for the calculation of the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a standardized measure of the compound's affinity for the receptor. This entire process is a self-validating system, with internal controls for specific and non-specific binding ensuring the reliability of the final Ki value.

Conclusion

The 2,7-diazaspiro[4.4]nonane and 2,7-diazaspiro[4.5]decane scaffolds are both powerful tools in medicinal chemistry, yet they offer distinct advantages.

  • The 2,7-diazaspiro[4.4]nonane scaffold is the specialist. Its rigidity and compact structure make it an ideal choice when high target specificity is required and the binding pocket topology is well understood. It provides a stable, pre-organized platform for precise placement of key interacting functional groups.

  • The 2,7-diazaspiro[4.5]decane scaffold is the versatile generalist. Its inherent flexibility allows it to adapt to a wider range of biological targets and may provide advantages in navigating complex binding sites or in early-stage discovery where the exact binding mode is unknown.

The decision of which to employ is therefore a strategic one. For projects demanding rigid control and precision, the [4.4]nonane system is a compelling choice. For programs that may benefit from conformational adaptability and the exploration of broader chemical space, the [4.5]decane system offers a clear advantage. Ultimately, both scaffolds represent a significant advancement over traditional flat structures and will continue to be valuable assets in the development of next-generation therapeutics.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing).
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Validation

Validating Target Engagement of Novel Bioactive Compounds: A Comparative Guide Featuring 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the confirmation of direct physical binding to its intended molecular target within a complex biological system—a process known as target engagement.[1][2][3] Without this confirmation, interpreting cellular activity, understanding mechanism of action, and making informed decisions for lead optimization are nearly impossible.[4] This guide provides a strategic framework for validating the target engagement of novel compounds, using the hypothetical case of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, a compound for which the primary target is yet to be fully elucidated.

This guide will not simply list protocols; it will delve into the causality behind experimental choices, enabling you to design a robust validation strategy. We will objectively compare two powerful, orthogonal techniques: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). To provide a tangible benchmark, we will contrast the hypothetical experimental outcomes for our novel compound with those of a well-characterized inhibitor, GSK-J4, a selective inhibitor of the histone demethylase JMJD3.[5][6]

The Challenge: Unveiling the Target of a Novel Compound

When presented with a novel bioactive molecule such as 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, the initial absence of a known target necessitates a systematic and unbiased approach. The primary objective is to demonstrate a direct, physical interaction between the compound and a protein (or proteins) in a physiologically relevant context. This validation is crucial to ensure that the observed cellular phenotype is a direct consequence of this interaction and not due to off-target effects or compound artifacts.[4][7]

Comparative Methodologies for Target Engagement Validation

We will explore two distinct yet complementary biophysical methods to confirm and characterize target engagement.

  • Cellular Thermal Shift Assay (CETSA): A technique to assess target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10][11]

  • Surface Plasmon Resonance (SPR): An in vitro method that provides real-time, label-free detection of biomolecular interactions, allowing for the precise determination of binding kinetics and affinity.[12][13][14][15]

Cellular Thermal Shift Assay (CETSA): In-Cell Target Validation

Principle of the Assay: CETSA operates on the principle that the binding of a ligand to its target protein confers thermal stability.[8][9] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a stabilizing ligand will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to its unbound state. This change in thermal stability, or "thermal shift," is a direct indicator of target engagement within the intact cell.[10][11]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (e.g., Diazaspiro-methanone or GSK-J4) cell_culture->treatment heat 3. Heat Cells (Temperature Gradient) treatment->heat lysis 4. Lyse Cells (Freeze-Thaw) heat->lysis centrifugation 5. Centrifuge to Separate Soluble vs. Aggregated Proteins lysis->centrifugation western_blot 6. Western Blot for Target Protein in Soluble Fraction centrifugation->western_blot quantification 7. Quantify Protein Levels & Generate Melt Curve western_blot->quantification SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding_analysis Binding Analysis cluster_regeneration Regeneration cluster_data_analysis Data Analysis chip_prep 1. Activate Sensor Chip protein_immobilization 2. Immobilize Target Protein chip_prep->protein_immobilization analyte_injection 3. Inject Analyte (Compound) at Various Concentrations protein_immobilization->analyte_injection association 4. Monitor Association Phase analyte_injection->association dissociation 5. Monitor Dissociation Phase (Buffer Flow) association->dissociation regeneration_step 6. Regenerate Chip Surface dissociation->regeneration_step sensorgram 7. Generate Sensorgrams regeneration_step->sensorgram kinetic_fitting 8. Fit Data to Binding Model to Determine k_on, k_off, K_D sensorgram->kinetic_fitting

Caption: SPR experimental workflow for kinetic and affinity analysis.

Detailed SPR Protocol

Materials:

  • Purified recombinant target protein.

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit for immobilization.

  • Running buffer (e.g., HBS-EP+).

  • 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone.

  • Positive control: GSK-J4.

  • Regeneration solution (e.g., glycine-HCl).

Procedure:

  • Protein Immobilization:

    • Activate the carboxyl groups on the sensor chip surface.

    • Inject the purified target protein in a suitable buffer to allow for covalent coupling to the chip surface via primary amines.

    • Deactivate any remaining active groups on the surface. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone and the control compound (GSK-J4) in running buffer.

    • Inject the compound solutions over the immobilized protein surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • Record the SPR response (sensorgram) in real-time.

  • Regeneration:

    • After each binding cycle, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection. [13]

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kon, koff) and the affinity (KD).

Comparative Data Interpretation
ParameterHypothetical: 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanoneBenchmark: GSK-J4 (JMJD3 Inhibitor)
kon (M-1s-1) 1 x 1055 x 105
koff (s-1) 1 x 10-33 x 10-3
KD (nM) 10 nM (koff/kon)6 nM
Interpretation Demonstrates a direct, high-affinity interaction with the purified target protein. The kinetic profile provides insights into the binding mechanism (e.g., fast on-rate, slow off-rate suggests a stable complex).The known inhibitor binds to its target with high affinity, consistent with literature values. This confirms the quality of the recombinant protein and the suitability of the assay conditions.

Synthesis and Strategic Comparison

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Environment In-cell, more physiologically relevant. [8]In vitro, purified components.
Primary Output Change in protein thermal stability (ΔTagg).Binding kinetics (kon, koff) and affinity (KD). [15]
Compound Requirement Cell-permeable.No cell permeability required.
Protein Requirement Endogenous or overexpressed protein in cells.Purified, stable recombinant protein.
Throughput Can be adapted for higher throughput screening. [9]Medium to high throughput, depending on the instrument.
Key Advantage Confirms target engagement in a native cellular context, accounting for factors like cell permeability and metabolism.Provides detailed kinetic information and precise affinity measurements, invaluable for SAR studies. [14]
Key Limitation Does not provide kinetic data; requires a specific antibody for detection.Does not confirm engagement within a cell; protein purification can be a bottleneck.

Conclusion

Validating the target engagement of a novel compound like 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone requires a multi-faceted and rigorous approach. By employing orthogonal techniques such as CETSA and SPR, researchers can build a compelling case for a direct drug-target interaction. CETSA provides the crucial evidence of target binding within the complex environment of a living cell, while SPR offers a precise, quantitative measure of the binding affinity and kinetics in a controlled, in vitro setting.

The combined use of these methods, benchmarked against known inhibitors like GSK-J4, provides a self-validating system. A positive result in both assays—a thermal shift in CETSA and a high-affinity interaction in SPR—delivers strong confidence in the identified target. This foundational knowledge is paramount for advancing a novel compound through the drug discovery pipeline, enabling informed decisions on mechanism of action studies, lead optimization, and ultimately, the development of new therapeutics.

References

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  • Li, Y., et al. (2023). Role of Jumonji domain-containing protein D3 and its inhibitor GSK-J4 in Hashimoto's thyroiditis.

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Comparative

A Comparative Pharmacokinetic Analysis of 2,7-Diazaspiro[4.4]nonane Derivatives: A Guide for Drug Discovery Professionals

The strategic incorporation of spirocyclic scaffolds has become a cornerstone in modern medicinal chemistry, offering a pathway to novel chemical space with enhanced three-dimensionality.[1][2] Among these, the 2,7-diaza...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of spirocyclic scaffolds has become a cornerstone in modern medicinal chemistry, offering a pathway to novel chemical space with enhanced three-dimensionality.[1][2] Among these, the 2,7-diazaspiro[4.4]nonane framework has garnered significant attention as a privileged scaffold. Its inherent rigidity and unique conformational properties can lead to improved target selectivity and favorable pharmacokinetic profiles.[3] This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profiles of 2,7-diazaspiro[4.4]nonane derivatives, offering insights for researchers, scientists, and drug development professionals.

The journey of a drug candidate from administration to its target site and subsequent elimination is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Understanding these parameters is critical for selecting and optimizing compounds with the desired therapeutic window and safety profile.[5] Spirocyclic structures, in general, have been shown to positively influence physicochemical properties, often leading to higher solubility, decreased lipophilicity, and improved metabolic stability compared to their flatter, aromatic counterparts.[1][6]

This guide will delve into the key ADME characteristics of 2,7-diazaspiro[4.4]nonane derivatives, comparing them with alternative heterocyclic systems and providing a framework for their evaluation in a drug discovery setting.

Section 1: The 2,7-Diazaspiro[4.4]nonane Scaffold: A Structural Advantage

The 2,7-diazaspiro[4.4]nonane core consists of two fused five-membered rings sharing a single carbon atom. This spirocyclic arrangement imparts a distinct three-dimensional geometry that can be advantageous in drug design. The rigid nature of this scaffold can lock the conformation of a molecule, optimizing the presentation of pharmacophoric elements for enhanced binding to biological targets.[7] Furthermore, the introduction of this sp3-rich motif can improve drug-like properties.[6]

// Nodes for the 2,7-diazaspiro[4.4]nonane structure N2 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C9 [label="C", pos="1.2,0.75!"]; C3 [label="C", pos="-0.75,-0.75!"]; C8 [label="C", pos="0.75,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5_spiro [label="C", pos="0,0!"]; // Spiro carbon N7 [label="N", pos="0,-0.5!"];

// Edges to form the rings C1 -- C5_spiro -- C9; C1 -- N2 -- C9; C3 -- C5_spiro -- C8; C3 -- C4 -- C8; C4 -- N7; C5_spiro -- N7; } DOT Caption: Structure of the 2,7-Diazaspiro[4.4]nonane core.

Section 2: Comparative Analysis of ADME Profiles

The success of a drug candidate is intrinsically linked to its ADME profile.[8] Early assessment of these properties is crucial to mitigate risks and guide the optimization of lead compounds.[9][10]

Absorption

For orally administered drugs, absorption is a critical first step.[11] The 2,7-diazaspiro[4.4]nonane scaffold can influence absorption through its impact on physicochemical properties such as solubility and permeability.

  • Solubility: The introduction of the polar nitrogen atoms in the diazaspiro core can enhance aqueous solubility compared to more lipophilic, non-polar scaffolds. This is a key factor in achieving sufficient drug concentration at the site of absorption.

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is essential for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are standard in vitro models for predicting intestinal absorption.[5] While the inherent polarity of the diazaspiro core might suggest lower passive diffusion, strategic modification of substituents on the scaffold can modulate lipophilicity to achieve an optimal balance for permeability.

Distribution

Once absorbed, a drug distributes throughout the body. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).

  • Plasma Protein Binding (PPB): Extensive binding to plasma proteins can limit the free fraction of a drug available to exert its therapeutic effect. The structural features of 2,7-diazaspiro[4.4]nonane derivatives can be tailored to minimize non-specific protein binding.

  • Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is paramount.[12][13] The BBB is a highly selective barrier that restricts the passage of many substances.[14] The physicochemical properties of a molecule, including its size, lipophilicity, and hydrogen bonding potential, are key determinants of its ability to cross the BBB.[15][16] The 2,7-diazaspiro[4.4]nonane scaffold offers a versatile platform for tuning these properties to enhance brain penetration. For instance, masking polar functional groups or introducing lipophilic moieties can improve BBB permeability.[12]

Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic modification of compounds, often leading to their inactivation and excretion.[4] Metabolic stability is a crucial parameter, as rapid metabolism can lead to a short duration of action and the formation of potentially toxic metabolites.

  • Metabolic Stability: The rigid, spirocyclic nature of the 2,7-diazaspiro[4.4]nonane core can confer greater metabolic stability compared to more flexible acyclic or monocyclic structures.[1] This is because the fixed conformation can sterically hinder access of metabolic enzymes, such as cytochrome P450s (CYPs), to sites of metabolism.[17] In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability.[18][19]

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys or in the bile.[4] The physicochemical properties of the 2,7-diazaspiro[4.4]nonane derivatives, particularly their solubility, will influence the primary route and rate of excretion.

Section 3: Experimental Protocols for Pharmacokinetic Profiling

A robust assessment of the pharmacokinetic properties of 2,7-diazaspiro[4.4]nonane derivatives requires a combination of in vitro and in vivo studies.[5][20]

In Vitro ADME Assays

Early-stage drug discovery relies heavily on a battery of in vitro assays to rapidly screen and rank compounds based on their ADME properties.[9][17]

G cluster_0 Compound Synthesis cluster_1 In Vitro ADME Screening cluster_2 Data Analysis & Candidate Selection Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives Solubility Aqueous Solubility Assay Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives->Solubility Permeability PAMPA / Caco-2 Assay Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives->Permeability Metabolic_Stability Microsomal/Hepatocyte Stability Assay Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives->Metabolic_Stability PPB Plasma Protein Binding Assay Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives->PPB Data_Analysis Analyze ADME Data Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis PPB->Data_Analysis Candidate_Selection Select Candidates for In Vivo Studies Data_Analysis->Candidate_Selection

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports and cultured for 21-25 days to form a confluent monolayer, which differentiates to mimic the intestinal epithelial barrier.

  • Compound Preparation: The 2,7-diazaspiro[4.4]nonane derivative is dissolved in a suitable vehicle and diluted to the final test concentration in transport buffer.

  • Permeability Measurement: The test compound is added to the apical (A) side of the Caco-2 monolayer, and samples are collected from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of efflux transporters.

In Vivo Pharmacokinetic Studies

Promising candidates from in vitro screening are advanced to in vivo pharmacokinetic studies in animal models, such as rats or mice, to determine key PK parameters.[11][21]

Key In Vivo Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability

Experimental Design for an In Vivo PK Study

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the 2,7-diazaspiro[4.4]nonane derivative via the desired route (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key PK parameters using appropriate software.

G Dosing Compound Administration (IV and Oral Routes) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report PK Profile Report PK_Analysis->Report

Section 4: Structure-Activity Relationships (SAR) and Future Directions

The pharmacokinetic profile of 2,7-diazaspiro[4.4]nonane derivatives can be fine-tuned by systematic modification of their structure. Understanding the structure-activity relationships (SAR) is key to designing compounds with improved ADME properties. For example, the introduction of a fluorine atom can block sites of metabolism, thereby increasing metabolic stability. Similarly, modulating the basicity of the nitrogen atoms can influence solubility and interactions with transporters.

Future research in this area should focus on:

  • Exploring diverse substitution patterns on the 2,7-diazaspiro[4.4]nonane core to build comprehensive SAR models.

  • Investigating the impact of stereochemistry at the spirocenter and any substituted positions on the pharmacokinetic profile.

  • Utilizing computational modeling and in silico ADME prediction tools to guide the design of new derivatives with optimized properties.[22][23]

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold represents a valuable building block in the design of novel therapeutics. Its unique structural features can impart favorable pharmacokinetic properties, including enhanced metabolic stability and the potential for good oral bioavailability and CNS penetration. A thorough and systematic evaluation of the ADME profile, using a combination of in vitro and in vivo methodologies, is essential to unlock the full potential of this promising scaffold in drug discovery.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • Burt, H. M., & Young, R. N. (n.d.). Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

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  • PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]

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Validation

A Researcher's Guide to the Synthesis and Evaluation of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone: A Comparative Approach

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and structural rigidit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and structural rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The 2,7-diazaspiro[4.4]nonane core is a particularly intriguing scaffold, offering two distinct nitrogen atoms for functionalization and demonstrating potential in therapeutic areas such as oncology and diabetes.[4] This guide provides a comprehensive overview for researchers interested in the synthesis, characterization, and potential applications of a specific derivative, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone, and compares the synthetic choices with established methodologies.

The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold

The decision to work with a spirocyclic scaffold like 2,7-diazaspiro[4.4]nonane is a deliberate one, moving away from the often flat and conformationally flexible molecules that can plague drug development pipelines. The rigid, three-dimensional arrangement of atoms in a spirocycle can lead to a more precise presentation of pharmacophoric features to a biological target, potentially enhancing binding affinity and specificity.[5] Furthermore, the introduction of a spiro center can improve metabolic stability by blocking sites of metabolism.[2] The 2,7-diazaspiro[4.4]nonane framework, in particular, has been identified as a key structure in the development of inhibitors of protein-protein interactions, such as the Menin-MLL interaction, which is a critical target in certain types of leukemia.[4]

Synthesis of 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone: A Comparative Protocol

The synthesis of the target molecule involves the acylation of the secondary amine at the 2-position of the 2,7-diazaspiro[4.4]nonane core. This is a common and generally high-yielding reaction, but the choice of reagents and conditions can significantly impact the outcome, particularly concerning purification and scale-up. We will compare two common approaches for this N-acylation reaction.

Core Starting Material:

The synthesis begins with a suitable precursor of the 2,7-diazaspiro[4.4]nonane core. A common commercially available starting material is the mono-Boc protected version, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.[6][7] The Boc protecting group can be selectively removed under acidic conditions to yield the free diamine, which can then be selectively acylated. Alternatively, direct acylation of the unprotected diamine can be performed, though this may lead to a mixture of mono- and di-acylated products, requiring careful control of stoichiometry and reaction conditions. For the purpose of this guide, we will assume the use of the readily available 2,7-diazaspiro[4.4]nonane, which can be synthesized via multi-step literature procedures.[8]

Method 1: Acylation using p-Toluoyl Chloride

This is a classic and robust method for amide bond formation, utilizing an acid chloride as the acylating agent.[9]

Experimental Protocol:

  • Dissolution: Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) and a suitable base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Acylation: Add a solution of p-toluoyl chloride (1.05 eq) in the same solvent dropwise to the stirred reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone.

Causality and Expertise: The use of an acid chloride is highly effective due to its high reactivity. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[9] Cooling the reaction is a standard practice to prevent potential side reactions and decomposition.

Method 2: Acylation using p-Toluic Acid and a Coupling Agent

This method avoids the use of a highly reactive and potentially moisture-sensitive acid chloride, opting for a more stable carboxylic acid activated in situ by a coupling agent.

Experimental Protocol:

  • Activation: In a separate flask, dissolve p-toluic acid (1.1 eq) and a coupling agent such as HBTU (1.1 eq) in an anhydrous solvent like DCM or DMF. Add a base, typically diisopropylethylamine (DIPEA) (2.0 eq), and stir for 15-20 minutes at room temperature to form the active ester.

  • Amine Addition: To this activated mixture, add a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in the same solvent.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the final product.

Causality and Expertise: This method is often preferred in medicinal chemistry for its milder conditions and broader substrate scope.[11] The coupling agent forms a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine. The choice of coupling agent and base can be optimized for different substrates.

FeatureMethod 1: p-Toluoyl ChlorideMethod 2: p-Toluic Acid + Coupling Agent
Reagent Stability Lower (moisture sensitive)Higher
Reaction Conditions Often requires coolingTypically at room temperature
Byproducts HCl (corrosive)Water-soluble urea or thiourea derivatives
Cost Generally lowerCan be higher depending on the coupling agent
Suitability Robust for simple acylationsExcellent for complex or sensitive substrates

Characterization of the Final Product

A thorough characterization is essential to confirm the identity and purity of the synthesized 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the tolyl group (aromatic protons and the methyl singlet around 2.3-2.4 ppm), as well as complex multiplets for the diastereotopic protons of the spirocyclic core.[12]

    • ¹³C NMR: The spectrum should show the carbonyl carbon of the amide around 165-175 ppm, along with the signals for the aromatic and aliphatic carbons.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1620-1650 cm⁻¹ is characteristic of the amide carbonyl stretch.[15]

Comparative Performance and Applications

The biological activity of 2,7-diazaspiro[4.4]nonane derivatives is highly dependent on the nature of the substituents on the nitrogen atoms.[4] The introduction of the p-tolylmethanone group at the 2-position introduces a rigid, aromatic moiety that can participate in various non-covalent interactions with a biological target, such as pi-pi stacking and hydrophobic interactions.

Comparison with Other Scaffolds:

Compared to more flexible acyclic or monocyclic scaffolds, the rigid 2,7-diazaspiro[4.4]nonane core restricts the conformational freedom of the molecule.[3][16] This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.

Potential Biological Evaluation:

Given the known activity of related compounds, 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone could be screened for activity in various assays, including:

  • Antiproliferative assays in cancer cell lines.[17][18]

  • Enzyme inhibition assays , particularly for targets involved in cancer and metabolic diseases.[4]

  • Protein-protein interaction inhibition assays. [4]

The results from these assays would provide valuable structure-activity relationship (SAR) data and guide the design of future analogues.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_method1 Method 1 cluster_method2 Method 2 cluster_end Final Steps 2,7-Diazaspiro[4.4]nonane 2,7-Diazaspiro[4.4]nonane Acylation_1 Acylation with Acid Chloride (DCM, Base, 0°C) 2,7-Diazaspiro[4.4]nonane->Acylation_1 Acylation_2 Amide Bond Formation 2,7-Diazaspiro[4.4]nonane->Acylation_2 p-Toluoyl_Chloride p-Toluoyl Chloride p-Toluoyl_Chloride->Acylation_1 p-Toluic_Acid p-Toluic Acid Activation Acid Activation with Coupling Agent p-Toluic_Acid->Activation Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Activation Workup_Purification Work-up & Purification Acylation_1->Workup_Purification Activation->Acylation_2 Acylation_2->Workup_Purification Final_Product 2,7-Diazaspiro[4.4]nonan-2-yl (p-tolyl)methanone Workup_Purification->Final_Product

Caption: Comparative workflow for the synthesis of the target compound.

Logical Relationship of Key Concepts

Concepts Drug_Discovery Drug Discovery Spirocycles Spirocyclic Scaffolds Drug_Discovery->Spirocycles Diazaspiro_Nonane 2,7-Diazaspiro[4.4]nonane Spirocycles->Diazaspiro_Nonane Synthesis Chemical Synthesis Diazaspiro_Nonane->Synthesis Acylation N-Acylation Synthesis->Acylation Characterization Spectroscopic Characterization Acylation->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation SAR Structure-Activity Relationship (SAR) Biological_Evaluation->SAR SAR->Drug_Discovery

Caption: Interrelation of key concepts in the development of the target molecule.

References

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Published July 30, 2022. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. Published August 15, 2014. [Link]

  • 2,7-Diazaspiro[9][9]nonanes for the Treatment or Prevention of Cancers and Diabetes. National Institutes of Health. Published February 8, 2018. [Link]

  • acylation of amines - Mastering Chemistry Help. Published February 13, 2013. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Published January 14, 2021. [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Published March 25, 2022. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Published March 2022. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. PubMed. Published September 2016. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Published October 2004. [Link]

  • A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Thieme E-Books & E-Journals. [Link]

  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. Published September 15, 2022. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][9] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Semantic Scholar. Published October 2, 2021. [Link]

  • Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. Published September 15, 2022. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS One. Published March 1, 2023. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Pharmacologists, and Lab...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Pharmacologists, and Laboratory Safety Officers

Executive Safety Summary: The "Unknown Bioactive" Protocol

Immediate Action Required: Treat 2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone as a Potent Bioactive Intermediate .[1]

Unlike common reagents (e.g., Acetone, Toluene), this compound is a spirocyclic scaffold designed specifically for high affinity to biological targets (often GPCRs or ion channels).[1] Standard "low hazard" assumptions are dangerous here.[1] You must bridge the gap between chemical safety (irritation/corrosivity) and pharmacological safety (unintended biological modulation).[1]

Core Hazard Profile (Read-Across Analysis):

  • Primary Risk: Mucous membrane irritation and potential neuroactivity.[1]

  • Chemical Class: Spirocyclic amide/amine.[1]

  • Physical State: Typically a white to off-white solid/powder.[1]

  • Signal Word: WARNING (Default) / DANGER (If free base amine).[1]

Technical Hazard Analysis & Causality

To select the correct PPE, we must understand why the hazard exists. This compound is not a simple solvent; it is a "privileged structure" in drug discovery.[1]

Structural ComponentChemical BehaviorPhysiological Risk
Spiro[4.4]nonane Core Rigid, lipophilic scaffold.[1]High Bioavailability: Passes cell membranes easily.[1] Potential for CNS effects or skin absorption.[1][2]
Secondary Amine (N-H) Basic functionality (pKa ~9-10).[1]Chemical Burn/Irritation: Corrosive to moist tissues (eyes, lungs).[1]
p-Tolyl Methanone Lipophilic amide linkage.[1]Metabolic Stability: Resists rapid hydrolysis, prolonging potential systemic exposure.[1]

The Causality of Protocol:

  • Because the spiro-core enhances membrane permeability, standard latex gloves are insufficient .[1]

  • Because it is a likely GPCR ligand, inhalation of dust could trigger pharmacological effects at sub-toxic doses.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling >10 mg of substance.[1]

A. Respiratory Protection (Critical)
  • Primary Control: All handling MUST occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (Outside Hood): If weighing on an open balance (discouraged) or cleaning spills, use a Half-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges .[1]

    • Why? The solid dust is the primary vector for exposure.

B. Dermal Protection (Gloves)

Do not rely on "feeling" a spill.[1] The compound is lipophilic and may numb local nerves before pain is felt.[1]

  • Material: Nitrile (Minimum thickness: 5 mil).[1]

  • Technique: Double Gloving is mandatory when handling solutions.[1]

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., blue).[1]

    • Outer Glove: 5 mil Nitrile (Contrasting color, e.g., purple/white).[1]

    • Logic: Visual breach detection.[1] If the inner color shows through, change immediately.[1]

  • Breakthrough Time: <15 minutes for dissolved compound in DCM/DMSO.[1] Change gloves immediately upon splash.[1]

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Prohibited: Safety glasses with open sides.[1]

  • Reasoning: As a basic amine derivative, eye contact can cause irreversible corneal opacity (clouding) within seconds due to saponification of eye lipids.[1]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Solid Handling
  • Static Control: Use an antistatic gun or polonium strip inside the balance draft shield.[1] Spirocyclic salts are often fluffy and static-prone.[1]

  • Taring: Tare the vial with the cap loosely on to prevent drift from air currents.

  • Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas; cross-contamination with other bioactives can lead to confusing assay results or mixed-chemical toxicity.[1]

Phase 2: Solubilization (The "Danger Zone")

The highest risk of exposure is when the compound is dissolved in organic solvents (DMSO, DCM, Methanol), which act as "carrier vehicles" through your skin.

  • Solvent Choice: Prefer DMSO for biological assays.[1] Note that DMSO accelerates skin absorption of the compound 100-fold.[1]

  • Vessel: Use screw-cap glass vials (borosilicate). Avoid polystyrene (PS) as amines can craze/crack plastics over time.[1]

  • Labeling: Mark concentration explicitly (e.g., "10 mM in DMSO").

Phase 3: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in DMSO/Methanol.[1]

  • Deactivation: For spills, treat surface with 10% weak acid (Citric Acid) to neutralize the amine functionality, then wash with soap/water.[1]

Visualized Decision Logic & Workflow

Figure 1: PPE Decision Matrix

This logic gate ensures you scale your protection based on the physical state of the compound.

PPE_Matrix Start Start: Handling 2,7-Diazaspiro Compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 10mM? Liquid->Conc Std_PPE Standard PPE: Nitrile Gloves (Single) Splash Goggles Lab Coat Hood->Std_PPE Yes Resp_PPE Respirator Req: N95 or P100 Mask + Splash Goggles Hood->Resp_PPE No (Emergency Only) High_Risk High Risk Protocol: DOUBLE Nitrile Gloves Face Shield + Goggles Impervious Apron Conc->High_Risk Yes Med_Risk Medium Risk: Double Nitrile Gloves Splash Goggles Conc->Med_Risk No

Caption: Decision tree for selecting appropriate PPE based on physical state and concentration risks.

Figure 2: Emergency Response Workflow

Immediate actions to take in case of exposure.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services Inhale->Action_Inhale Medical Medical Handoff: Provide SDS or Structure Mention: Spirocyclic Amine Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response protocol for accidental exposure. Note the prohibition of alcohol for skin cleaning.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,7-Diazaspiro[4.4]nonane.[1] (Core structure safety data). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

  • Varela, M. T., et al. Spirocyclic compounds as innovative tools in drug discovery.[1][3] Eur. J. Med.[1] Chem. (2025).[1][4][5] (Context on biological activity and lipophilicity of spiro-scaffolds). [Link]

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